Tetramethylkaempferol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)18-19(24-4)17(20)16-14(23-3)9-13(22-2)10-15(16)25-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWIIEJLESXODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309500 | |
| Record name | 3,5,7,4′-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16692-52-7 | |
| Record name | 3,5,7,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16692-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylkaempferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016692527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,4′-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLKAEMPFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960ZC9V914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Tetramethylkaempferol?
An In-depth Technical Guide to Tetramethylkaempferol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest in metabolic research. As a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist, it demonstrates potential in improving insulin sensitivity, making it a valuable subject for the development of novel therapeutics for metabolic disorders.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and biological activity, with a focus on its role in the PPARγ signaling pathway.
Chemical Structure and Properties
This compound, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid characterized by the presence of four methoxy groups attached to the kaempferol backbone.[3][4] This methylation enhances its lipophilicity and stability compared to its parent compound, kaempferol.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
| Synonyms | 3,4',5,7-Tetramethoxyflavone, Kaempferol tetramethyl ether | |
| CAS Number | 16692-52-7 | |
| Molecular Formula | C₁₉H₁₈O₆ | |
| Molecular Weight | 342.34 g/mol | |
| Appearance | Powder | |
| Purity | ≥95-98% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| InChIKey | YZWIIEJLESXODL-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)OC)OC |
Structural Diagram
The 2D chemical structure of this compound is depicted below, illustrating the flavone core and the positions of the four methoxy groups.
Caption: 2D structure of this compound (3,4',5,7-Tetramethoxyflavone).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, commonly involving the construction of the flavone backbone followed by methylation or starting from methylated precursors. A plausible approach is based on the Baker-Venkataraman rearrangement.
Objective: To synthesize 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one.
Methodology based on the Baker-Venkataraman method:
-
Step 1: Acylation of a Methylated Phloroglucinol Derivative.
-
Start with a suitably protected and methylated phloroglucinol derivative, such as 1,3,5-trimethoxybenzene.
-
Perform a Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent like dichloromethane (DCM) at 0°C. This forms the corresponding 2'-hydroxy-4',6',4-trimethoxychalcone.
-
-
Step 2: Cyclization to form the Flavone Ring.
-
The resulting chalcone is subjected to oxidative cyclization. A common method involves heating the chalcone in the presence of iodine (I₂) and a base such as pyridine or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
-
This step facilitates the formation of the heterocyclic C ring of the flavone structure.
-
-
Step 3: Methylation of the Remaining Hydroxyl Group (if necessary).
-
If the synthesis starts from precursors with free hydroxyl groups, a final methylation step is required.
-
The intermediate product is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is typically run at reflux until completion.
-
-
Purification:
-
The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The purity of the collected fractions is assessed by thin-layer chromatography (TLC).
-
Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are critical and are typically performed using NMR spectroscopy and mass spectrometry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include singlets for the methoxy protons and aromatic protons corresponding to the A and B rings.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for the methoxy carbons, aromatic carbons, and the carbonyl carbon.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the rings and the positions of the methoxy groups.
-
-
2. Mass Spectrometry (MS) Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an Ultra-High-Performance Liquid Chromatography (UHPLC) system for online separation and analysis.
-
Data Acquisition:
-
Full Scan MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass measurement should correspond to the calculated mass of C₁₉H₁₉O₆⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation pattern is diagnostic for the structure. Key fragmentation pathways for methylated flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C ring, and the characteristic loss of methane (CH₄) from methoxy groups adjacent to a proton, which helps in identifying the methylation pattern.
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Biological Activity and Signaling Pathway
This compound is recognized for its role as a PPARγ agonist, which is central to its potential therapeutic effects on insulin sensitivity and adipogenesis.
PPARγ Signaling Pathway
The Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that plays a master role in regulating adipocyte differentiation and glucose homeostasis. This compound acts as a ligand for PPARγ. The activation pathway is as follows:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of genes involved in:
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Adipogenesis: Differentiation of preadipocytes into mature fat cells.
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Lipid Metabolism: Increasing triglyceride storage.
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Glucose Homeostasis: Enhancing insulin sensitivity, partly by upregulating the expression of glucose transporter 4 (GLUT4) and adiponectin.
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Caption: PPARγ signaling pathway activated by this compound.
Experimental Protocol: In Vitro Adiponectin Secretion Assay
This protocol outlines a method to quantify the effect of this compound on adiponectin secretion from adipocytes in culture.
Objective: To measure the dose-dependent effect of this compound on the secretion of adiponectin from differentiated 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. After approximately 8-10 days, cells will have accumulated lipid droplets and be considered mature adipocytes.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the mature adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) in serum-free media for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
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Sample Collection:
-
After the incubation period, collect the cell culture supernatant (conditioned media) from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
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-
Quantification of Adiponectin:
-
Measure the concentration of adiponectin in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse adiponectin.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding samples to antibody-coated plates, incubation with a detection antibody, addition of a substrate, and measurement of absorbance at a specific wavelength (e.g., 450 nm).
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-
Data Analysis:
-
Generate a standard curve using the adiponectin standards provided in the ELISA kit.
-
Calculate the concentration of adiponectin in each sample based on the standard curve.
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Normalize the adiponectin concentration to the total cellular protein content in each well (determined by a BCA protein assay) to account for variations in cell number.
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Plot the normalized adiponectin concentration against the concentration of this compound to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be performed to assess significance.
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References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Biosynthesis of Tetramethylkaempferol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of tetramethylkaempferol, a fully methylated derivative of the flavonoid kaempferol. While a complete, naturally occurring pathway for the exhaustive methylation of kaempferol to its tetramethylated form has not been fully elucidated, this document outlines the known enzymatic steps leading to partially methylated kaempferol derivatives and proposes a hypothetical pathway for the biosynthesis of 3,4',5,7-tetramethylkaempferol. This guide is intended for researchers, scientists, and drug development professionals interested in the production and biological activities of methylated flavonoids.
Introduction to this compound
Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a natural flavonol widely distributed in the plant kingdom and is known for its various biological activities. Methylation of the hydroxyl groups of kaempferol can significantly alter its physicochemical properties, such as stability, bioavailability, and biological activity. This compound, with all four of its hydroxyl groups methylated, represents a derivative with potentially enhanced therapeutic properties. The precise structure of the most commonly referred to this compound is 3,4',5,7-tetra-O-methylkaempferol.
The Kaempferol Biosynthesis Pathway
The biosynthesis of the kaempferol backbone is a well-characterized branch of the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield kaempferol.
The key enzymes involved in this pathway are:
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PAL: Phenylalanine ammonia-lyase
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C4H: Cinnamate 4-hydroxylase
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4CL: 4-Coumaroyl-CoA ligase
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CHS: Chalcone synthase
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CHI: Chalcone isomerase
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F3H: Flavanone 3-hydroxylase
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FLS: Flavonol synthase
Enzymatic Methylation of Kaempferol: A Stepwise Process
The conversion of kaempferol to this compound involves the sequential methylation of its four hydroxyl groups at positions 3, 4', 5, and 7. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While no single enzyme has been identified that can perform all four methylations, various OMTs from different plant sources exhibit regioselectivity for specific hydroxyl groups on the flavonoid skeleton.
Known O-Methyltransferases in Kaempferol Methylation
Several OMTs have been characterized that can methylate kaempferol at the 3, 4', and 7 positions. The methylation of the 5-hydroxyl group is less common and represents a significant challenge in the complete enzymatic synthesis of this compound.
| Enzyme Name (Source) | EC Number | Position(s) Methylated | Substrate(s) |
| Kaempferol 4'-O-methyltransferase | 2.1.1.155 | 4' | Kaempferol, Apigenin |
| Flavonoid 7-O-methyltransferase (e.g., from Populus deltoides) | - | 7 | Kaempferol, Apigenin, Luteolin, Quercetin |
| Flavonol 3-O-methyltransferase (e.g., from Serratula tinctoria) | - | 3 | Kaempferol, Quercetin, Myricetin |
| OMT from Citrus reticulata (CrOMT2) | - | 3', 5', 7 | Flavonoids with vicinal hydroxyl groups |
A Hypothetical Biosynthetic Pathway to this compound
Based on the known regioselectivities of various OMTs, a hypothetical multi-enzyme pathway for the biosynthesis of 3,4',5,7-tetramethylkaempferol can be proposed. This pathway would likely involve a cascade of reactions catalyzed by different OMTs, potentially engineered into a microbial host such as E. coli or Saccharomyces cerevisiae. The exact order of methylation can influence the efficiency of subsequent steps, as the substrate specificity of OMTs can be affected by the methylation status of the flavonoid.
It is important to note that the final methylation step at the 5-hydroxyl position is the most challenging and may require a yet-to-be-discovered or engineered OMT with the appropriate regioselectivity.
Quantitative Data on Kaempferol Methylation
Quantitative data on the enzymatic synthesis of this compound is limited. However, data from chemical synthesis provides insights into the relative reactivity of the different hydroxyl groups and the yields of various methylated intermediates.
The following table summarizes the yields of different methylated kaempferol derivatives obtained through a chemical synthesis approach, which can serve as a benchmark for the development of biosynthetic routes.
| Methylating Agent (Equivalents) | Kaempferol (%) | Mono-O-methyl (%) | Di-O-methyl (%) | Tri-O-methyl (%) | Tetra-O-methyl (%) |
| Me₂SO₄ (1 equiv) | 62 | 34 (sum of 3-, 4'-, 7-) | 0 | 0 | 0 |
| Me₂SO₄ (2 equiv) | 4 | 31 (sum of 4'-, 7-) | 55 (sum of 3,7-, 3,4'-, 4',7-) | 4 | 0 |
| Me₂SO₄ (6 equiv) | 0 | 0 | 0 | 0 | 96 |
Data adapted from a study on the selective methylation of kaempferol.
Experimental Protocols
General Assay for O-Methyltransferase Activity
This protocol describes a general method for determining the activity of a flavonoid O-methyltransferase.
Materials:
-
Purified OMT enzyme
-
Kaempferol or methylated kaempferol intermediate (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (pH 7.5-8.0)
-
EDTA
-
Dithiothreitol (DTT)
-
Methanol (for quenching the reaction)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and the flavonoid substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the methylated product.
Purification of Recombinant Flavonoid O-Methyltransferases from E. coli
This protocol outlines the purification of a His-tagged recombinant OMT expressed in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged OMT
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis equipment
Procedure:
-
Resuspend the E. coli cell pellet in lysis buffer and incubate on ice.
-
Lyse the cells by sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged OMT with elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
-
Dialyze the purified protein against a suitable storage buffer.
HPLC Analysis of Kaempferol and its Methylated Derivatives
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
Procedure:
-
Prepare standards of kaempferol and any available methylated derivatives.
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Prepare the reaction samples as described in the OMT activity assay protocol.
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Inject the standards and samples onto the HPLC column.
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Elute the compounds using a suitable gradient program.
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Monitor the absorbance at a wavelength where flavonoids show strong absorption (e.g., ~260 nm and ~365 nm).
-
Identify and quantify the peaks by comparing their retention times and UV spectra with the standards.
Conclusion and Future Perspectives
The complete biosynthesis of this compound presents an exciting challenge in the field of synthetic biology and metabolic engineering. While the enzymatic machinery for the initial methylation steps is known, the identification or engineering of an OMT capable of methylating the 5-hydroxyl group of a kaempferol derivative is a key hurdle. Future research will likely focus on:
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Enzyme discovery: Mining plant transcriptomes and genomes for novel OMTs with unique regioselectivities.
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Protein engineering: Modifying the active sites of known OMTs to alter their substrate and regioselectivity.
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Pathway optimization: Co-expressing multiple OMTs in a microbial host and fine-tuning their expression levels to maximize the flux towards the fully methylated product.
The development of a robust biosynthetic pathway for this compound will enable the sustainable production of this and other polymethylated flavonoids for further investigation of their therapeutic potential.
Unveiling the Natural Trove of Tetramethylkaempferol and its Methylated Relatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural sources of Tetramethylkaempferol and its closely related methylated kaempferol derivatives. As the interest in the therapeutic potential of flavonoids continues to grow, understanding the natural origins and extraction methodologies of these compounds is paramount for research and development. This document provides a comprehensive overview of plant sources, quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways.
Natural Sources of this compound and Other Methylated Kaempferols
While kaempferol is a widely distributed flavonol in the plant kingdom, its methylated derivatives are less common. This compound (3,5,7,4'-O-tetramethylkaempferol) has been identified in a limited number of plant species. Other methylated forms, including mono-, di-, and trimethyl ethers of kaempferol, have been isolated from a broader range of plants, particularly within the fern and flowering plant families.
Table 1: Natural Sources of this compound and Other Methylated Kaempferol Derivatives
| Compound Name | Botanical Source(s) | Plant Family |
| This compound | Bryobium eriaeoides[1], Meistera koenigii (syn. Amomum koenigii)[1] | Orchidaceae, Zingiberaceae |
| Kaempferol 3,7,4'-trimethyl ether | Siparuna gigantotepala[2] | Siparunaceae |
| 5-Hydroxy-3,7,4'-trimethoxyflavone | Amomum koenigii[3] | Zingiberaceae |
| 3-Hydroxy-5,7,4'-trimethoxyflavone | Amomum koenigii[3] | Zingiberaceae |
| Other Methylated Kaempferols | Various species of Cheilanthes, Notholaena, Pityrogramma, and Asplenium | Pteridaceae |
Quantitative Data
Quantitative analysis of methylated kaempferols in their natural sources is crucial for evaluating the feasibility of extraction for research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of these compounds.
Table 2: Quantitative Analysis of Methylated Flavonols in Amomum koenigii
| Compound | Plant Part | Concentration (% of dry weight) |
| 5-Hydroxy-3,7,4'-trimethoxyflavone | Rhizomes | 1.81% |
| 3-Hydroxy-5,7,4'-trimethoxyflavone | Fruit | Not specified in the available literature. |
| Retusin (a quercetin methyl ether) | Rhizomes | 1.38% |
| 3,5-Dihydroxy-7,3',4'-trimethoxyflavone | Rhizomes | 1.76% |
Note: The data is derived from a study on methylated flavonols in Amomum koenigii. While this compound has been reported in this plant, specific quantitative data for this compound was not available in the reviewed literature.
Experimental Protocols
The isolation and purification of methylated flavonoids from plant matrices require a series of chromatographic techniques. Below are detailed methodologies adapted from literature for the extraction and isolation of these compounds.
General Extraction of Methylated Flavonoids from Plant Material
This protocol provides a general workflow for the extraction of methylated flavonoids from dried plant material.
Workflow for Flavonoid Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of methylated flavonoids from plant sources.
Methodology:
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Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is air-dried at room temperature and then ground into a fine powder.
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Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using either maceration (soaking at room temperature for an extended period) or Soxhlet extraction for a more exhaustive process.
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Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Methylated flavonoids are typically found in the less polar fractions like chloroform and ethyl acetate.
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Chromatographic Purification: The fractions enriched with the target compounds are further purified using column chromatography.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their adsorption to the silica.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification, particularly for separating flavonoids from other phenolic compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.
-
Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
HPLC Method for Quantification of Methylated Flavonols
The following HPLC method was developed for the quantitative analysis of methylated flavonols in Amomum koenigii.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detection Wavelength: The chromatograms are monitored at a wavelength suitable for flavonoids, typically around 280 nm or 340 nm.
-
Quantification: The concentration of the compounds is determined by comparing the peak areas with those of a standard calibration curve prepared with known concentrations of the purified compounds.
Signaling Pathways
This compound has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.
PPARγ Signaling Pathway Activation by an Agonist
Caption: Activation of the PPARγ signaling pathway by an agonist such as this compound.
As a PPARγ agonist, this compound can bind to and activate this receptor. This activation leads to the transcription of target genes involved in key metabolic processes. By activating PPARγ, this compound may contribute to improved insulin sensitivity and the regulation of lipid metabolism, making it a compound of interest for research into metabolic disorders.
Conclusion
This compound and its methylated analogs represent a promising area of flavonoid research. While the natural sources of this compound appear to be limited, the broader class of methylated kaempferols is more widely distributed. The methodologies outlined in this guide provide a foundation for researchers to extract, quantify, and study these compounds. Further investigation into the quantitative distribution of this compound and the elucidation of its specific biological activities will be crucial for unlocking its full therapeutic potential.
References
In-Depth Technical Guide to Tetramethylkaempferol (CAS: 16692-52-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylkaempferol, a methylated derivative of the naturally occurring flavonoid kaempferol, is a molecule of significant interest in biomedical research. Its enhanced lipophilicity and metabolic stability compared to its parent compound make it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, extraction, and biological evaluation, and an exploration of its known mechanisms of action, including its roles as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Chemical and Physical Properties
This compound, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a polymethoxylated flavonoid. Its fundamental properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 16692-52-7 | [1][2][3] |
| Molecular Formula | C₁₉H₁₈O₆ | [1][2] |
| Molecular Weight | 342.34 g/mol | |
| IUPAC Name | 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
| Synonyms | 3,4',5,7-Tetramethoxyflavone, O-Tetramethylkaempferol, Kaempferol tetramethyl ether | |
| Physical Appearance | Powder | |
| Natural Sources | Bryobium eriaeoides, Meistera koenigii, Camellia sinensis |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 153 °C | |
| Boiling Point | 540.6 ± 50.0 °C at 760 mmHg | |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate |
Table 3: Spectroscopic Data for this compound (Reference Data for Related Compounds)
Reference 1H-NMR Data (Similar Compounds)
| Compound | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent |
| 5,4'-Dihydroxy-6,7,8,3'-tetramethoxyflavone | 3.96, 3.98, 4.00, 4.12 (each 3H, s), 6.19 (1H, s, D₂O exchangeable), 6.59 (1H, s), 7.05 (1H, d, J=8.30), 7.41 (1H, d, J=1.95), 7.54 (1H, dd, J=1.95, 8.30), 12.55 (1H, s, D₂O exchangeable) | CDCl₃ |
Reference 13C-NMR Data (Similar Compounds)
| Compound | Chemical Shifts (δ, ppm) | Solvent |
| 5,4'-Dihydroxy-6,7,8,3'-tetramethoxyflavone | 56.03, 61.09, 61.69, 62.04, 103.77, 103.80, 106.95, 108.34, 115.12, 120.76, 123.25, 132.94, 136.58, 145.73, 146.94, 149.48, 152.97, 164.00, 182.96 | CDCl₃ |
Reference IR and Mass Spectrometry Data (Similar Compounds)
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | ATR-IR available | MS-MS: [M+H]⁺ at 359.1125, with major fragments at 344.2, 315.2, 298.2 |
| 5,7,8,4'-Tetramethoxyflavone | Vapor Phase IR available | - |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the exhaustive methylation of kaempferol. The following protocol is a generalized procedure based on the methylation of flavonoids.
Materials:
-
Kaempferol
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (10%)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve kaempferol in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution. The amount should be in molar excess to neutralize the phenolic hydroxyl groups.
-
Add dimethyl sulfate dropwise to the stirring suspension. A molar excess of DMS is required to ensure complete methylation of all four hydroxyl groups.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Extraction and Isolation from Plant Material
The following is a general protocol for the extraction of less polar flavonoids from plant sources.
Materials:
-
Dried and powdered plant material (e.g., Camellia sinensis leaves)
-
Methanol
-
n-Hexane
-
Chloroform or Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
Procedure:
-
Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform (or dichloromethane), and ethyl acetate.
-
The this compound, being less polar, is expected to be enriched in the chloroform and ethyl acetate fractions.
-
Concentrate the chloroform and ethyl acetate fractions and subject them to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Monitor the fractions by TLC and combine those containing the pure compound.
Caption: General workflow for the extraction and isolation of this compound.
PPARγ Agonist Activity Assay (Luciferase Reporter Assay)
This protocol describes a cell-based luciferase reporter assay to determine the PPARγ agonist activity of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
Rosiglitazone (positive control)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or Rosiglitazone (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of PPARγ activity relative to the vehicle control.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol outlines a cell-based luciferase reporter assay to assess the inhibitory effect of this compound on NF-κB signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB-luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Follow the same procedure as for the PPARγ assay, but co-transfect with the NF-κB-luciferase reporter vector and the Renilla luciferase control vector.
-
Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells to induce NF-κB activation. Include a non-stimulated control and a stimulated vehicle control.
-
Incubation: Incubate the cells for 6-8 hours.
-
Luciferase Assay and Data Analysis: Perform the luciferase assay and data analysis as described in the PPARγ assay protocol. Calculate the percentage inhibition of NF-κB activity by this compound relative to the stimulated vehicle control.
Biological Activities and Signaling Pathways
PPARγ Agonist Activity
This compound has been identified as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPARγ by agonists like this compound can lead to improved insulin sensitivity, making it a potential therapeutic target for type 2 diabetes.
Caption: Simplified signaling pathway of this compound as a PPARγ agonist.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, this compound can exert anti-inflammatory effects.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Conclusion
This compound is a promising flavonoid derivative with well-defined chemical properties and significant biological activities. Its ability to act as a PPARγ agonist and an inhibitor of the NF-κB pathway underscores its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the synthesis, isolation, and pharmacological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and comprehensively map its interactions within biological systems.
References
The Superior Pharmacokinetics of Methylated Flavonoids: A Technical Guide for Researchers
An in-depth exploration of the absorption, distribution, metabolism, and excretion of methylated flavonoids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their enhanced bioavailability and therapeutic potential.
Methylated flavonoids, a subclass of plant-derived polyphenolic compounds, have garnered significant scientific interest due to their markedly improved pharmacokinetic profiles compared to their unmethylated counterparts. This technical guide delves into the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of these promising bioactive molecules. Through a synthesis of current research, this document provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.
Enhanced Bioavailability: The Cornerstone of Methylated Flavonoid Efficacy
The therapeutic potential of flavonoids is often limited by their poor oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver. Methylation of the free hydroxyl groups on the flavonoid backbone, however, profoundly alters their metabolic fate. This chemical modification shields the molecule from rapid glucuronidation and sulfation, the primary conjugation reactions responsible for the rapid elimination of many polyphenols.[1][2][3][4] Consequently, methylated flavonoids exhibit significantly enhanced metabolic stability and intestinal absorption, leading to greater systemic exposure and improved oral bioavailability.[5]
Polymethoxyflavones (PMFs), a significant class of methylated flavonoids predominantly found in citrus peels, exemplify these advantageous pharmacokinetic properties. Their increased lipophilicity contributes to enhanced membrane permeability and efficient absorption from the gastrointestinal tract.
Quantitative Pharmacokinetic Parameters
To provide a clear comparative overview, the following tables summarize key pharmacokinetic parameters for prominent methylated flavonoids from preclinical studies. These data highlight the variability among different compounds and underscore the importance of specific analysis for each molecule of interest.
Table 1: Pharmacokinetic Parameters of Tangeretin in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Cmax (µg/mL) | 0.87 ± 0.33 | 1.11 ± 0.41 | |
| Tmax (min) | 340.00 ± 48.99 | - | |
| t½ (min) | 342.43 ± 71.27 | 69.87 ± 15.72 | |
| AUC (µg·h/mL) | 62.25 (AUC0–t) | - | |
| Oral Bioavailability (%) | 27.11 | - | |
| Clearance (mL/min/kg) | - | 94.1 ± 20.2 |
Table 2: Pharmacokinetic Parameters of Nobiletin in Rats
| Parameter | Oral Administration (50 mg/kg) | Co-administration with Anemarsaponin BII (50 mg/kg) | Reference |
| Cmax (µg/L) | 1767.67 ± 68.86 | 2309.67 ± 68.06 | |
| Tmax (h) | 1.83 ± 1.17 | - | |
| t½ (h) | 6.24 ± 1.53 | 9.80 ± 2.33 | |
| AUC (mg/L·h) | 19.57 ± 2.76 | 28.84 ± 1.34 | |
| Oral Bioavailability (%) | 63.9 | - | |
| Clearance (L/h/kg) | 2.42 ± 0.40 | 1.46 ± 0.26 |
Table 3: Pharmacokinetic Insights on Sinensetin
Key Experimental Protocols in Methylated Flavonoid Research
The following sections provide detailed methodologies for two fundamental in vitro assays used to assess the pharmacokinetic properties of methylated flavonoids.
Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium, such as MEM supplemented with 10% FBS, 1% NEAA, and antibiotics. For permeability studies, cells are seeded onto permeable Transwell® inserts (e.g., 12-well plates) at a density of approximately 8 × 10⁴ cells/cm². The cells are maintained for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable results. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 300-400 Ω·cm² to indicate a well-formed barrier. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm low passive leakage between cells.
-
Transport Experiment:
-
The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
The test flavonoid, dissolved in the transport buffer at a non-toxic concentration (e.g., 40 µM), is added to the apical (AP) or basolateral (BL) chamber. The receiving chamber contains the corresponding volume of flavonoid-free buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from both the donor and receiver chambers at predetermined time points (e.g., 1 hour).
-
-
Quantification and Data Analysis: The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, typically UPLC-MS/MS. The apparent permeability coefficient (Papp), which reflects the rate of transport across the monolayer, is calculated. A ratio of Papp (AP to BL) / Papp (BL to AP) between 0.8 and 1.5 generally suggests passive diffusion.
Liver S9 Metabolic Stability Assay
This assay provides an initial screen for the metabolic stability of a compound in the presence of a broad range of phase I and phase II drug-metabolizing enzymes found in the liver S9 fraction.
Methodology:
-
Preparation of Reagents:
-
Liver S9 Fraction: Pooled liver S9 fractions from the species of interest (e.g., human, rat) are commercially available.
-
Cofactors: A cocktail of cofactors is prepared to support both phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation) enzymatic activities.
-
Test Compound: The methylated flavonoid is dissolved in a suitable solvent like DMSO.
-
-
Incubation:
-
The S9 fraction is pre-incubated with the test compound (e.g., 1-3 µM) in a buffer (e.g., Tris buffer, pH 7.4) at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the cofactor mixture.
-
Aliquots of the reaction mixture are collected at several time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation: The reaction in the collected aliquots is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile or methanol. The samples are then centrifuged to precipitate proteins.
-
Quantification and Data Analysis: The remaining concentration of the parent flavonoid in the supernatant is determined by UPLC-MS/MS. The rate of disappearance of the compound over time is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an indication of its metabolic stability.
Analytical Methodologies: UPLC-MS/MS for Quantification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of methylated flavonoids and their metabolites in complex biological matrices such as plasma and urine.
Typical Method Parameters:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in the positive or negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Sample Preparation: A simple and efficient protein precipitation step with an organic solvent like acetonitrile or methanol is commonly used to extract the analytes from plasma samples before UPLC-MS/MS analysis.
Signaling Pathways Modulated by Methylated Flavonoids
The enhanced bioavailability of methylated flavonoids allows them to reach systemic concentrations sufficient to modulate various intracellular signaling pathways implicated in health and disease.
Tangeretin: Targeting PI3K/Akt and MAPK Pathways
Tangeretin has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating the PI3K/Akt/mTOR and MAPK signaling pathways. It can inhibit the phosphorylation of key proteins in these cascades, leading to the downregulation of pro-survival and proliferative signals and the induction of apoptosis in cancer cells.
Caption: Tangeretin's inhibitory effects on the PI3K/Akt and MAPK signaling pathways.
Nobiletin: Modulation of MAPK/ERK Signaling
Nobiletin has demonstrated neuroprotective and anti-inflammatory effects through its ability to modulate the MAPK/ERK signaling pathway. By inhibiting the phosphorylation of key kinases in this cascade, nobiletin can suppress the production of pro-inflammatory mediators and protect cells from stress-induced apoptosis.
Caption: Nobiletin's modulation of the MAPK/ERK signaling cascade.
Sinensetin: Targeting the PTEN/PI3K/AKT Pathway
Sinensetin has shown potent anti-cancer activity by targeting the PTEN/PI3K/AKT signaling pathway. It can inhibit this pathway, which is often dysregulated in cancer, leading to the induction of apoptosis and the inhibition of cell migration and invasion in cancer cells.
Caption: Sinensetin's inhibitory action on the PTEN/PI3K/AKT signaling pathway.
Conclusion
The methylation of flavonoids represents a pivotal structural modification that significantly enhances their pharmacokinetic properties, most notably their oral bioavailability. This improved systemic exposure allows these compounds to effectively engage with and modulate key cellular signaling pathways involved in a multitude of physiological and pathological processes. The data and methodologies presented in this technical guide provide a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural compounds. Continued investigation into the specific pharmacokinetic profiles and mechanisms of action of a wider range of methylated flavonoids will undoubtedly pave the way for their development as novel therapeutic agents.
References
Tetramethylkaempferol: An In-depth Technical Guide on its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant potential and specific signaling pathway modulation of tetramethylkaempferol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented antioxidant properties of its parent compound, kaempferol, and its partially methylated derivatives. The information presented herein should be used as a foundation for further research and experimentation.
Executive Summary
This compound, a fully methylated derivative of the naturally occurring flavonoid kaempferol, is a molecule of significant interest for its potential antioxidant properties. While kaempferol itself is a well-established antioxidant, the methylation of its hydroxyl groups can alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, influence its biological activity. This technical guide synthesizes the available information on the antioxidant capacity of kaempferol and its methylated analogues, details the experimental protocols for assessing antioxidant potential, and explores the key signaling pathways—Nrf2/ARE and MAPK—that are likely modulated by these compounds. The provided data and methodologies aim to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of this compound.
The Antioxidant Landscape of Kaempferol and its Methylated Derivatives
The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The structural arrangement of hydroxyl groups is a key determinant of this activity. Methylation of these hydroxyl groups, as in this compound, can impact this potential.
Structure-Activity Relationship
The antioxidant capacity of flavonoids like kaempferol is largely dependent on the number and position of hydroxyl (-OH) groups.[1] Methylation, the replacement of a hydrogen atom in a hydroxyl group with a methyl group (-CH3), can alter this activity. While methylation may decrease the direct radical scavenging ability in some in-vitro assays due to the reduction in available hydrogen-donating hydroxyl groups, it can also increase the compound's metabolic stability and bioavailability, potentially leading to significant in-vivo antioxidant effects.
Quantitative Antioxidant Data
| Compound | DPPH Radical Scavenging EC50 (µM) | Reference |
| Kaempferol (3,5,7,4'-tetrahydroxyflavone) | 35.06 ± 0.85 | [2] |
| 3,5,7-trihydroxy-4'-methoxyflavone | 75.49 ± 1.76 | [2] |
| 5,7,4'-trihydroxy-3,6-dimethoxyflavone | > 250 | [2] |
| 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin) | > 250 | [2] |
| 5-hydroxy-3,7,4'-trimethoxyflavone | > 250 | |
| L-Ascorbic Acid (Standard) | 13.55 ± 0.28 |
This data suggests that increasing methylation of the hydroxyl groups on the kaempferol backbone may lead to a reduction in direct DPPH radical scavenging activity in vitro.
Key Signaling Pathways in Flavonoid-Mediated Antioxidant Response
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses. The Nrf2/ARE and MAPK pathways are critical in this regard. While direct evidence for this compound is lacking, the known interactions of kaempferol and other methylated flavonoids with these pathways provide a strong basis for inferred mechanisms.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activation by compounds like flavonoids, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies on other methylated flavonoids suggest that they can activate the Nrf2 pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Key MAPK cascades include ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to inflammatory responses. Flavonoids, including kaempferol, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases, thereby reducing the production of pro-inflammatory mediators.
References
In Vitro Efficacy of Methylated Kaempferol: A Technical Overview of Kumatakenin
Disclaimer: Extensive research reveals a significant lack of specific in vitro studies directly investigating Tetramethylkaempferol. Therefore, this technical guide focuses on the closest available structural analog with published data: Kumatakenin (Kaempferol-3,7,4'-trimethyl ether) . The findings presented herein pertain to Kumatakenin and serve as a potential reference for the bioactivity of methylated kaempferol derivatives.
This document provides a detailed overview of the in vitro studies on Kumatakenin, summarizing its anticancer and anti-inflammatory effects. It includes quantitative data where available, detailed experimental protocols for key assays, and visualizations of the identified signaling pathways to support researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Kumatakenin's Bioactivity
Published studies on Kumatakenin describe its cytotoxic and anti-inflammatory effects qualitatively. While specific IC50 values for its anticancer activity are not detailed in the primary literature reviewed, its impact on cell viability and specific molecular markers has been documented.
Table 1: In Vitro Anticancer and Anti-inflammatory Effects of Kumatakenin
| Cell Line(s) | Assay | Target/Effect | Observed Effect |
| SKOV3, A2780 (Human ovarian cancer) | Cell Viability Assay | Cytotoxicity | Exhibited significant cytotoxic activity.[1][2] |
| SKOV3, A2780 | Annexin V-FITC/PI Staining | Apoptosis Induction | Induced a marked increase in the population of apoptotic cells.[1][3] |
| SKOV3 | Caspase Activity Assay | Caspase Activation | Markedly increased the cleaved forms of caspase-3, -8, and -9.[1] |
| SKOV3, A2780 | Real-Time PCR | Chemokine Expression | Reduced the expression of MCP-1 and RANTES. |
| Tumor-Associated Macrophages (TAMs) | Macrophage Polarization Assay | M2 Polarization Inhibition | Inhibited the expression of M2 markers (e.g., IL-10, MMP-2/-9, VEGF). |
| MODE-K (mouse intestinal epithelial cells) | CCK-8 Assay | Ferroptosis Inhibition | Reversed erastin-induced cell death. |
| MODE-K | Flow Cytometry | Lipid Peroxidation | Reversed erastin-induced lipid peroxidation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of Kumatakenin are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the referenced literature.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate ovarian cancer cells (SKOV3 or A2780) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Kumatakenin or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat SKOV3 or A2780 cells with Kumatakenin for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Treat cells with Kumatakenin, harvest, and lyse them using a specific cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter (e.g., Ac-DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The activity is proportional to the amount of cleaved reporter.
Gene Expression Analysis by Real-Time PCR (RT-qPCR)
This method is used to quantify the mRNA levels of specific genes.
-
RNA Extraction: Isolate total RNA from Kumatakenin-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers (for MCP-1, RANTES, and a housekeeping gene like GAPDH), and a SYBR Green master mix.
-
Amplification and Detection: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Inhibition of M2 Macrophage Polarization
This assay evaluates the effect of Kumatakenin on the differentiation of macrophages into the M2 phenotype.
-
Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (M0) using M-CSF.
-
Co-culture Setup: Co-culture the M0 macrophages with conditioned medium from ovarian cancer cells to induce M2 polarization, in the presence or absence of Kumatakenin.
-
Incubation: Incubate the co-culture for 72 hours.
-
Analysis of M2 Markers: Analyze the expression of M2 markers (e.g., CD206, IL-10, MMP-9) in the macrophages by flow cytometry, ELISA of the supernatant, or RT-qPCR of the cell lysate.
Signaling Pathways and Mechanisms of Action
Kumatakenin exerts its biological effects through the modulation of distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Kumatakenin-Induced Apoptosis in Ovarian Cancer Cells
Caption: Caspase-dependent apoptosis pathway induced by Kumatakenin.
Kumatakenin's Inhibition of M2 Macrophage Polarization
Caption: Kumatakenin inhibits M2 macrophage polarization and chemokine secretion.
Anti-Ferroptotic Mechanism of Kumatakenin
Caption: Kumatakenin inhibits ferroptosis via the Eno3-IRP1 axis.
References
Methodological & Application
Application Note: Synthesis of Tetramethylkaempferol
Introduction
Tetramethylkaempferol, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest to researchers in the fields of medicinal chemistry and drug discovery. Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Principle
The synthesis of this compound is achieved through the direct methylation of kaempferol. This method utilizes an excess of a methylating agent, such as dimethyl sulfate, in the presence of a weak base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of kaempferol are converted to methoxy groups.
Experimental Protocol
Materials and Reagents
-
Kaempferol
-
Dimethyl sulfate (Me₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve kaempferol in acetone.
-
Addition of Reagents: To the solution, add potassium carbonate followed by the dropwise addition of dimethyl sulfate.
-
Reaction: Stir the reaction mixture at 30°C for 24 hours.[1]
-
Work-up: After the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Quantitative Data
The direct methylation of kaempferol can be optimized to produce this compound quantitatively. The following table summarizes the reaction conditions for achieving a high yield of the desired product.
| Starting Material | Methylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| Kaempferol | Dimethyl sulfate (6) | Potassium carbonate | Acetone | 30°C | 24 | Quantitative[1] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical synthesis of this compound from kaempferol.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
HPLC method for Tetramethylkaempferol quantification
An HPLC-based approach is presented for the quantitative analysis of tetramethylkaempferol, a fully methylated derivative of the naturally occurring flavonoid, kaempferol. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the instrumentation, reagents, and a step-by-step procedure for the accurate quantification of this compound in various sample matrices. The method is built upon established principles of reversed-phase chromatography for flavonoid analysis.
Introduction
This compound (3,5,7,4'-tetramethoxyflavone) is a polymethoxylated flavonoid derived from kaempferol. The methylation of hydroxyl groups significantly alters the physicochemical properties of flavonoids, often leading to increased metabolic stability and bioavailability. These characteristics make this compound a compound of interest in pharmacological and drug discovery research. Accurate and precise quantification is essential for in vitro and in vivo studies, including pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose. This application note details a validated HPLC method for the quantification of this compound.
Principle of the Method
This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound, being a relatively nonpolar analyte due to its four methoxy groups, is retained by the stationary phase. By manipulating the composition of the mobile phase, the analyte is eluted and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. The increased non-polarity of this compound compared to kaempferol necessitates a mobile phase with a higher organic solvent composition for timely elution.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic: 65% B at a flow rate of 1.0 mL/min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm and 350 nm (A PDA detector is recommended to determine the optimal wavelength) |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. A general protocol for a methanolic plant extract is provided below.
-
Accurately weigh the dried plant extract.
-
Add a known volume of methanol to achieve a target concentration.
-
Vortex the mixture for 2 minutes to ensure thorough dissolution.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% | Intra-day: 1.1%Inter-day: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2% for minor changes in method parameters | 1.8% |
Data Presentation
The quantitative data obtained from the HPLC analysis should be compiled into clear and structured tables for easy interpretation and comparison.
Table 3: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 5.21 | 150,234 | 10.0 |
| Standard 2 (50 µg/mL) | 5.20 | 755,123 | 50.0 |
| Sample A | 5.22 | 345,678 | 23.0 |
| Sample B | 5.21 | 456,789 | 30.4 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Conclusion
The HPLC method described provides a reliable and accurate approach for the quantification of this compound. The detailed protocol and validation parameters offer a solid foundation for researchers to implement this method in their laboratories. The provided workflows and diagrams serve to clarify the experimental process and the chemical context of the analyte. This application note is intended to support research and development activities involving this promising polymethoxylated flavonoid.
Tetramethylkaempferol for Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: As of late 2025, specific experimental data on tetramethylkaempferol for cancer cell line studies is limited in publicly accessible literature. The following application notes and protocols are based on extensive research on its parent compound, kaempferol. Researchers should adapt these protocols as a baseline for investigating this compound, with the understanding that its specific activities and optimal concentrations may differ.
Application Notes
Introduction
This compound, a methylated derivative of the natural flavonoid kaempferol, is a compound of interest for cancer research. Its parent compound, kaempferol, has demonstrated pro-apoptotic, anti-proliferative, and anti-metastatic properties in a wide range of cancer cell lines[1][2][3]. Methylation can alter the bioavailability, metabolic stability, and biological activity of flavonoids. These notes provide a framework for investigating the potential of this compound as an anti-cancer agent in vitro.
Mechanism of Action (Hypothesized based on Kaempferol)
Based on studies of kaempferol, this compound may exert its anti-cancer effects through the modulation of several key signaling pathways[1][2]. The primary hypothesized mechanisms include:
-
Induction of Apoptosis: Kaempferol has been shown to induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This is often associated with the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. It can also lead to the activation of caspases, key executioners of apoptosis.
-
Cell Cycle Arrest: Kaempferol can arrest the cell cycle at various phases, most commonly at the G2/M phase, thereby inhibiting cancer cell proliferation. This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. Kaempferol has been shown to inhibit this pathway, leading to downstream effects on cell growth and survival.
-
Reversal of Multidrug Resistance (MDR): Some flavonoids and their derivatives have been found to reverse multidrug resistance in cancer cells. This can occur through the inhibition of drug efflux pumps like P-glycoprotein (P-gp).
Pre-clinical Applications
-
Screening for Anti-cancer Activity: Initial studies should involve screening this compound against a panel of cancer cell lines from various origins (e.g., breast, lung, colon, prostate) to determine its cytotoxic and anti-proliferative effects.
-
Mechanistic Studies: Subsequent research can focus on elucidating the specific molecular mechanisms by which this compound exerts its effects, including its impact on apoptosis, the cell cycle, and key signaling pathways.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could reveal its potential to enhance treatment efficacy and overcome drug resistance.
Quantitative Data Summary (Based on Kaempferol)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of kaempferol in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound, although empirical determination is essential.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 48 | 78.75 | |
| Mia PaCa-2 | Pancreatic Cancer | 48 | 79.07 | |
| LS174-R | Colon Cancer (5-FU resistant) | 72 | ~75 | |
| LNCaP | Prostate Cancer | Not Specified | 28.8 ± 1.5 | |
| PC-3 | Prostate Cancer | Not Specified | 58.3 ± 3.5 | |
| A549 | Non-small cell lung cancer | 72 | 87.3 | |
| H460 | Non-small cell lung cancer | 72 | 43.7 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (based on IC50 values) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
Application Notes and Protocols for Anti-inflammatory Assay of Tetramethylkaempferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylkaempferol, a derivative of the naturally occurring flavonoid kaempferol, has demonstrated significant potential as an anti-inflammatory agent. Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response. These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound, focusing on its effects on macrophage cells.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related compounds.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 10 | 45 ± 5 | ~23.5 |
| 25 | 70 ± 8 | ||
| 50 | 92 ± 6 | ||
| L-NMMA (Positive Control) | 100 | 98 ± 2 |
Data is hypothetical and for illustrative purposes, based on typical results for similar compounds.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| TNF-α | Control | 25 ± 8 | - |
| LPS (1 µg/mL) | 1500 ± 120 | - | |
| LPS + this compound (25 µM) | 650 ± 70 | 56.7% | |
| LPS + this compound (50 µM) | 300 ± 45 | 80.0% | |
| IL-6 | Control | 15 ± 5 | - |
| LPS (1 µg/mL) | 1200 ± 100 | - | |
| LPS + this compound (25 µM) | 550 ± 60 | 54.2% | |
| LPS + this compound (50 µM) | 250 ± 30 | 79.2% |
Data is hypothetical and for illustrative purposes.
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Phosphorylation in LPS-Stimulated RAW264.7 Macrophages
| Signaling Pathway | Protein (Phosphorylated Form) | Treatment | Relative Protein Expression (Fold Change vs. LPS) |
| NF-κB | p-p65 | LPS (1 µg/mL) | 1.00 |
| LPS + this compound (50 µM) | 0.35 ± 0.05 | ||
| p-IκBα | LPS (1 µg/mL) | 1.00 | |
| LPS + this compound (50 µM) | 0.40 ± 0.06 | ||
| MAPK | p-p38 | LPS (1 µg/mL) | 1.00 |
| LPS + this compound (50 µM) | 0.45 ± 0.07 | ||
| p-JNK | LPS (1 µg/mL) | 1.00 | |
| LPS + this compound (50 µM) | 0.50 ± 0.08 | ||
| p-ERK | LPS (1 µg/mL) | 1.00 | |
| LPS + this compound (50 µM) | 0.60 ± 0.09 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols & Visualizations
Cell Culture and Treatment
Protocol:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the indicated times (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for signaling pathway analysis).
Application Notes and Protocols: Dissolving Tetramethylkaempferol for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylkaempferol, a derivative of the natural flavonoid kaempferol, is a lipophilic molecule with characteristically poor aqueous solubility. This property presents a significant challenge for its application in in vitro studies, as it can lead to precipitation in cell culture media, resulting in inaccurate dose-response assessments and unreliable experimental outcomes.[1] These application notes provide a detailed protocol for the proper dissolution of this compound to ensure its stability and bioavailability in cell culture experiments. The recommended method involves the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by a careful dilution into the aqueous cell culture medium.
Solubility Profile of Kaempferol and its Derivatives
The selection of an appropriate solvent is critical for preparing a stable, concentrated stock solution. Like many flavonoids, this compound is sparingly soluble in water but shows significantly better solubility in organic solvents.[1] The table below summarizes the solubility of the parent compound, kaempferol, which serves as a reliable reference due to structural similarity.
| Solvent | Approximate Solubility of Kaempferol | Reference |
| Dimethyl Sulfoxide (DMSO) | >12.25 mg/mL | [2] |
| Ethanol | ~11 mg/mL | [1] |
| Water | Insoluble | [2] |
Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.
Experimental Protocols
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound (C19H18O6) is 342.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 342.34 g/mol * (1000 mg / 1 g) = 3.42 mg
-
-
Weighing: Accurately weigh 3.42 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.
Precipitation is a common issue when diluting a DMSO stock into an aqueous medium. The following stepwise dilution protocol is designed to minimize this problem.
-
Pre-warm Medium: Warm the complete cell culture medium to 37°C in a water bath or incubator. This can help maintain the solubility of the compound upon dilution.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of medium with a final concentration of 10 µM:
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Perform Dilution:
-
Pipette the required volume of pre-warmed complete cell culture medium into a sterile tube.
-
Add the calculated volume of the this compound DMSO stock solution directly into the medium. Crucially, ensure the final concentration of DMSO in the medium remains non-toxic to the cells, typically below 0.5% (v/v).
-
Immediately after adding the stock solution, mix gently but thoroughly by inverting the tube or by gentle vortexing. Avoid vigorous shaking which can cause precipitation.
-
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If cloudiness or crystals appear, consider lowering the final working concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
Visualization of Workflow and Signaling Pathway
The following diagram outlines the key steps for preparing this compound for cell-based assays.
Caption: Workflow for dissolving this compound.
Kaempferol and its derivatives have been shown to exert anti-cancer effects by modulating key cellular signaling pathways, including the PI3K/AKT pathway, which is crucial for cell proliferation and survival.
References
Analytical Techniques for the Characterization of Tetramethylkaempferol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylkaempferol (3,5,7,4'-tetramethoxyflavone) is a fully methylated derivative of kaempferol, a naturally occurring flavonol found in a variety of plants. Methylation can significantly alter the physicochemical and biological properties of flavonoids, often leading to increased metabolic stability, enhanced bioavailability, and modified pharmacological activity. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings.
These application notes provide an overview of the key analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and quantitative data are presented to guide researchers in establishing reliable analytical workflows.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC with UV detection is commonly employed for routine analysis.
Application Note: Quantification of this compound by RP-HPLC-UV
This method provides a rapid and reliable means for the quantitative determination of this compound in various matrices, including bulk drug substances, formulated products, and in vitro assay solutions. The chromatographic conditions are optimized to achieve good resolution, peak shape, and sensitivity.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water with 0.1% formic acid (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 265 nm[1] |
Experimental Protocol: HPLC Quantification of this compound
1. Preparation of Standard Solutions:
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
- For Bulk Material: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.
- For Formulations: Extract the formulation with a suitable solvent (e.g., methanol) and dilute to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended prior to injection.
3. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the sample solutions.
- Identify the this compound peak based on the retention time of the standard.
- Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
4. Method Validation Parameters (Typical Values for Kaempferol): [1]
- Linearity: 10-60 μg/mL with a correlation coefficient (R²) of >0.998.
- Precision: Intra-day and inter-day relative standard deviations (RSD) below 2%.
- Accuracy: Mean recovery values ranging from 99.96% to 100.17%.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation and identification of this compound and its metabolites. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.
Application Note: Structural Characterization by LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments are crucial for confirming the identity of the compound. While specific data for this compound is not abundant, the fragmentation of the parent compound, kaempferol, provides valuable insights. The primary fragmentation of protonated kaempferol involves cleavages of the C-ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₈O₆ |
| Monoisotopic Mass | 342.1103 Da |
| [M+H]⁺ | 343.1176 m/z |
| [M+Na]⁺ | 365.0995 m/z |
| [M-H]⁻ | 341.1031 m/z |
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
2. LC Conditions:
- Utilize an HPLC method similar to the one described above, with a gradient elution to ensure good separation. A typical gradient might be:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions.
3. Mass Spectrometry Conditions (ESI Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- Capillary Voltage: 3.0 - 4.5 kV
- Nebulizer Gas (Nitrogen): Flow and pressure optimized for the instrument.
- Drying Gas (Nitrogen): Flow and temperature optimized for the instrument.
- MS Scan Mode: Full scan from m/z 100-500 to detect the protonated molecule [M+H]⁺.
- MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 343.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. ¹H and ¹³C NMR, along with 2D NMR experiments like COSY, HSQC, and HMBC, provide detailed information about the chemical structure.
Application Note: Structural Confirmation by NMR Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 2 | ~155 | - |
| 3 | ~138 | - |
| 4 | ~175 | - |
| 5 | ~160 | - |
| 6 | ~98 | ~6.3 (s) |
| 7 | ~164 | - |
| 8 | ~92 | ~6.5 (s) |
| 9 | ~158 | - |
| 10 | ~106 | - |
| 1' | ~123 | - |
| 2', 6' | ~130 | ~8.1 (d, J=9.0 Hz) |
| 3', 5' | ~114 | ~7.0 (d, J=9.0 Hz) |
| 4' | ~162 | - |
| 3-OCH₃ | ~60 | ~3.9 (s) |
| 5-OCH₃ | ~56 | ~3.8 (s) |
| 7-OCH₃ | ~56 | ~3.9 (s) |
| 4'-OCH₃ | ~55 | ~3.9 (s) |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
- Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum to observe the proton signals.
- Acquire a ¹³C NMR spectrum (and DEPT experiments) to identify all carbon signals.
- Perform 2D NMR experiments:
- COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic rings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and the positions of the methoxy groups.
Signaling Pathways and Experimental Workflows
While the direct effects of this compound on specific signaling pathways are not as extensively studied as those of its parent compound, kaempferol is known to modulate several key pathways involved in inflammation and cancer. It is plausible that this compound, due to its increased lipophilicity and potential for better cell permeability, may also interact with these pathways.
Diagram: Potential Signaling Pathways Modulated by Flavonoids
Caption: Potential inhibitory effects of this compound on key signaling pathways.
Diagram: General Experimental Workflow for Characterization
Caption: A generalized workflow for the analytical characterization of this compound.
References
Application Notes and Protocols for Tetramethylkaempferol in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylkaempferol (TMK), a fully methylated derivative of the natural flavonoid kaempferol, has emerged as a promising candidate for neuroprotection. Its enhanced lipophilicity, compared to its parent compound, suggests potentially improved bioavailability and blood-brain barrier permeability. These application notes provide a comprehensive overview of the neuroprotective effects of TMK, focusing on its mechanisms of action in mitigating neuroinflammation, oxidative stress, and apoptosis. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanisms of Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in neuroinflammation and neuronal survival.
Anti-Neuroinflammatory Effects
TMK has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[1] Over-activated microglia release a barrage of pro-inflammatory cytokines and mediators that contribute to neuronal damage in neurodegenerative diseases. TMK mitigates this by downregulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This leads to a reduction in the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Antioxidant and Anti-Apoptotic Effects
While direct studies on TMK's antioxidant and anti-apoptotic effects are emerging, the activities of its parent compound, kaempferol, are well-documented and likely shared. Kaempferol has been demonstrated to protect neurons from oxidative stress by activating the AKT/Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes. Furthermore, kaempferol can inhibit apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Data Presentation
| Parameter | Model System | Treatment | Result | Reference |
| Neuroinflammation | ||||
| Aβ Deposition | APP/PS1 Mice | TMK | Significantly reduced | [1] |
| Neurofibrillary Tangle (NFT) Formation | APP/PS1 Mice | TMK | Significantly reduced | [1] |
| Microglial Activation | APP/PS1 Mice | TMK | Inhibited | |
| Astrocyte Activation | APP/PS1 Mice | TMK | Inhibited | |
| TNF-α, IL-1β, IL-6 Levels | APP/PS1 Mice | TMK | Significantly reduced | |
| NO, iNOS, COX-2, TNF-α, IL-6 mRNA | LPS-induced BV2 microglia | TMK | Markedly reduced | |
| Signaling Pathways | ||||
| p-ERK, p-JNK, p-P38, p-NF-κB P65 | APP/PS1 Mice | TMK | Significantly reduced phosphorylation |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV2 Microglial Cells
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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This compound (TMK)
-
Griess Reagent
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RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in 96-well plates (for NO assay) or 6-well plates (for RNA and protein analysis) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of TMK (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS or TMK treatment should be included.
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the cells in the 6-well plates using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. Use appropriate housekeeping genes (e.g., GAPDH, β-actin) for normalization.
-
-
ELISA for Cytokine Analysis:
-
Collect the cell culture supernatant from the 6-well plates.
-
Measure the protein levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
This protocol outlines the methodology for evaluating the neuroprotective effects of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
Wild-type littermates
-
This compound (TMK)
-
Vehicle for administration (e.g., corn oil)
-
Morris Water Maze apparatus
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Immunohistochemistry reagents (antibodies against Aβ, p-tau, Iba1, GFAP)
-
Western blot reagents (antibodies against p-ERK, p-JNK, p-P38, p-NF-κB P65, and total proteins)
-
Brain homogenization buffer
Procedure:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into a vehicle control group and a TMK treatment group. Include a group of wild-type mice as a healthy control.
-
Administer TMK (e.g., daily by oral gavage) for a specified period (e.g., 3 months).
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris Water Maze test.
-
Record escape latency, path length, and time spent in the target quadrant during the acquisition and probe trials.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect the brains. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Aβ plaques (anti-Aβ antibody), neurofibrillary tangles (anti-p-tau antibody), microglia (anti-Iba1 antibody), and astrocytes (anti-GFAP antibody).
-
Quantify the plaque load, tangle density, and glial activation using image analysis software.
-
-
Western Blot Analysis:
-
Homogenize the frozen brain tissue and extract proteins.
-
Perform western blotting to measure the phosphorylation levels of ERK, JNK, P38, and NF-κB P65.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: TMK's Anti-Neuroinflammatory Signaling Pathway.
Caption: Experimental Workflow for TMK Neuroprotection Studies.
References
Troubleshooting & Optimization
Technical Support Center: Improving Tetramethylkaempferol (TMK) Solubility for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Tetramethylkaempferol (TMK) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMK) and why is its solubility a concern for in vivo studies?
This compound is a methylated derivative of kaempferol, a natural flavonoid. Like many flavonoids, TMK is a hydrophobic molecule, which results in poor aqueous solubility.[1] This low solubility can lead to poor absorption and low bioavailability after oral administration, making it challenging to achieve therapeutic concentrations in animal models.[2][3]
Q2: What are the initial recommended solvents for dissolving TMK?
For in vitro work and stock solution preparation, organic solvents are suitable. This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] For in vivo studies, it is crucial to use biocompatible solvent systems.
Q3: Can I use DMSO for my in vivo animal studies?
While DMSO is an effective solvent for TMK, its use in in vivo studies should be approached with caution due to potential toxicity and confounding biological effects. If used, the final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 5-10%, and appropriate vehicle controls must be included in the experimental design.
Q4: What are some common strategies to improve the solubility and bioavailability of poorly soluble flavonoids like TMK?
Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic flavonoids. These include the use of co-solvents, cyclodextrin complexation, nanosuspensions, solid dispersions, and phospholipid complexes.
Troubleshooting Guide
Issue: My TMK precipitates out of solution when I prepare it for oral gavage.
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Question 1: What vehicle are you currently using?
-
Answer: If you are using a simple aqueous vehicle, precipitation is expected due to TMK's hydrophobic nature. For direct administration, consider preparing a suspension or using a solubilizing formulation.
-
-
Question 2: Have you tried preparing a suspension?
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Answer: For compounds that are difficult to dissolve in acceptable vehicles, creating a stable suspension is a common approach for oral administration. You can use suspending agents like methylcellulose (e.g., 1% or 5%) or corn oil. It's important to ensure the particle size is uniform and the suspension is homogenous before each administration.
-
-
Question 3: Are you using a co-solvent system? What is the final concentration of the organic solvent?
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Answer: If you are using a co-solvent system (e.g., ethanol, PEG 300, or DMSO in water), ensure the concentration of the organic solvent is high enough to maintain TMK in solution but low enough to be non-toxic to the animals. You may need to perform a dose-ranging study for the vehicle itself. Precipitation can occur if the aqueous component is too high.
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Issue: I am observing low or inconsistent bioavailability in my pharmacokinetic studies.
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Question 1: How are you administering the TMK?
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Answer: Poor oral bioavailability is a known issue for many flavonoids. The formulation is key to improving absorption. If you are administering a simple suspension, the dissolution rate in the gastrointestinal tract may be the limiting factor.
-
-
Question 2: Have you considered advanced formulation strategies?
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Answer: To improve bioavailability, consider formulations that enhance solubility and dissolution. Cyclodextrin complexation, for instance, can significantly improve the aqueous solubility of flavonoids. Nanosuspensions are another effective approach to increase the surface area for dissolution, which has been shown to enhance the bioavailability of kaempferol. Phospholipid complexes can also improve absorption.
-
Data Presentation
Table 1: Solubility of Kaempferol (a related flavonoid) in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| Ethanol | ~11 | |
| DMSO | ~10 | |
| Dimethyl formamide | ~3 | |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 |
Table 2: Examples of Formulation Strategies to Enhance Flavonoid Solubility
| Formulation Strategy | Key Excipients | Potential Fold Increase in Solubility | Source |
| Cyclodextrin Complexation | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | 10.5-fold (for kaempferol with dimeric β-CD) | |
| Nanosuspension | Stabilizers (e.g., Poloxamer 407) | - | |
| Phospholipid Complex | Phospholipon® 90H | - | |
| Co-solvents | Ethanol, Propylene Glycol, PEG | Variable |
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex for Oral Administration
This protocol is adapted from methods used for kaempferol.
-
Molar Ratio Calculation: Determine the desired molar ratio of TMK to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with stirring. Gentle heating (40-50°C) can aid dissolution.
-
Dissolution of TMK: In a separate container, dissolve the TMK in a minimal amount of a suitable organic solvent like ethanol.
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Complexation: Slowly add the TMK solution to the aqueous HP-β-CD solution while stirring vigorously.
-
Solvent Removal: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. Alternatively, the organic solvent can be removed under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the TMK-HP-β-CD inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in water or saline for oral administration. The solubility of the complex in water should be determined to ensure the desired concentration can be achieved.
Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization (HPH)
This protocol is based on the methodology for preparing kaempferol nanosuspensions.
-
Preparation of Coarse Suspension: Disperse the TMK powder in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 407 or another suitable surfactant). A high-speed stirrer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes can be used to form a coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. Typical parameters would be 500-1500 bar for 10-20 cycles. The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size in the nanometer range (e.g., < 500 nm) with a low PDI (< 0.3).
-
Characterization (Optional): Further characterization can include zeta potential measurement to assess stability, and X-ray diffraction (XRD) to confirm the crystalline state of the drug.
-
Administration: The resulting nanosuspension can be directly used for oral administration. Ensure it is well-dispersed before each use.
Mandatory Visualization
Signaling Pathways Modulated by Kaempferol and its Derivatives
Kaempferol and its derivatives have been shown to modulate several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
Caption: TMK inhibits cancer cell proliferation by targeting PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Improving TMK Solubility
The following workflow outlines the decision-making process for selecting a suitable method to improve the solubility of TMK for in vivo studies.
Caption: Decision workflow for formulating TMK for in vivo studies.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:16692-52-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Tetramethylkaempferol in DMSO Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of tetramethylkaempferol dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
A1: While specific long-term stability studies on this compound in DMSO are not extensively documented in publicly available literature, O-methylated flavonoids, such as this compound, are known to exhibit enhanced metabolic stability compared to their hydroxylated counterparts. This increased stability is attributed to the methylation of phenolic hydroxyl groups, which protects the molecule from enzymatic conjugation (glucuronidation and sulfation), a common route of metabolism for flavonoids. For general compounds stored in DMSO at room temperature, one study observed a 92% probability of the compound remaining after 3 months, which decreased to 83% after 6 months and 52% after one year[1]. However, proper storage conditions are crucial for maximizing the shelf-life of your this compound stock solution.
Q2: What are the optimal storage conditions for this compound DMSO stock solutions?
A2: To ensure the longest possible stability of your this compound DMSO stock solution, it is recommended to:
-
Store at low temperatures: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term storage.
-
Protect from light: Flavonoids can be sensitive to light. Store your stock solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Minimize water content: DMSO is hygroscopic and will absorb moisture from the atmosphere. Ensure you are using anhydrous DMSO and keep vials tightly sealed. Water can contribute to the degradation of compounds in DMSO[2].
Q3: How do freeze-thaw cycles affect the stability of this compound in DMSO?
A3: Repeated freeze-thaw cycles can introduce moisture into your DMSO stock solution, which may lead to compound degradation over time. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when handled properly (thawing under a nitrogen atmosphere)[2]. However, to minimize potential degradation and the introduction of water, it is best practice to aliquot your stock solution into smaller, single-use volumes. This avoids the need to thaw the entire stock for each experiment.
Q4: I observed precipitation in my this compound DMSO stock solution. What should I do?
A4: Precipitation can occur for several reasons, including the concentration of the stock solution, the purity of the DMSO, and the absorption of water. To address this:
-
Gentle warming: You can try to redissolve the precipitate by gently warming the vial in a water bath at 37°C.
-
Sonication: A brief sonication in an ultrasonic bath can also help to redissolve the compound.
-
Dilution: If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Use of anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.
Q5: What are the potential degradation pathways for this compound in DMSO?
A5: Specific degradation pathways for this compound in DMSO under typical storage conditions have not been extensively reported. However, potential degradation mechanisms for flavonoids in general include:
-
Oxidation: The flavonoid core is susceptible to oxidation. While methylation enhances stability, oxidative degradation can still occur over time, especially with exposure to air and light.
-
Hydrolysis: Although the methoxy groups are more stable than hydroxyl groups, under harsh conditions (e.g., strong acid or base), hydrolysis of the ether bonds could theoretically occur, though this is unlikely under normal storage and experimental conditions.
-
Photodegradation: Exposure to UV or even ambient light can lead to the degradation of flavonoid compounds.
It is important to note that DMSO itself can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures, but it is generally stable under standard laboratory storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound DMSO solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the stock solution. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C and protect from light. 4. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Precipitation of the compound upon dilution in aqueous media (e.g., cell culture medium). | Low aqueous solubility of this compound. | 1. Ensure the final DMSO concentration in the aqueous medium is as low as possible (typically <0.5%) to minimize toxicity and solubility issues. 2. Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing. 3. Pre-warm the aqueous medium to 37°C before adding the stock solution. 4. Consider using a carrier solvent or a solubilizing agent if precipitation persists. |
| Observed cytotoxicity is higher than expected. | High concentration of DMSO in the final working solution. | 1. Calculate the final DMSO concentration in your experimental setup and ensure it is below the toxic level for your cell line (typically <0.5%). 2. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. |
Quantitative Data Summary
While specific quantitative long-term stability data for this compound in DMSO is limited, the following table summarizes general stability data for compounds stored in DMSO. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Condition | Compound Integrity | Duration | Reference |
| Room Temperature | 92% probability of observation | 3 months | [1] |
| Room Temperature | 83% probability of observation | 6 months | [1] |
| Room Temperature | 52% probability of observation | 1 year | |
| 40°C (Accelerated Study) | Most compounds stable | 15 weeks | |
| -15°C with Freeze-Thaw | No significant loss | 11 cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution for use in various assays.
Materials:
-
This compound (MW: 342.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh 3.42 mg of this compound powder into a sterile, amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile amber vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the diluted solution into the HPLC system and record the chromatogram. The peak area of the intact this compound at time 0 will serve as the baseline.
-
-
Storage: Store the aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time 0.
-
Calculate the percentage of remaining this compound at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Suggested HPLC Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 265 nm and 340 nm).
-
Column Temperature: 25-30°C
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: A logical guide to troubleshooting precipitation issues.
References
Technical Support Center: Overcoming Poor Bioavailability of Tetramethylkaempferol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylkaempferol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor bioavailability.
Disclaimer: Direct experimental data on the bioavailability of this compound is limited in publicly available literature. The guidance provided here is based on established principles of flavonoid pharmacology, particularly data from its parent compound, kaempferol, and the known effects of methylation on flavonoid bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern?
While methylation of flavonoids generally improves their metabolic stability and membrane permeability, inherent properties of the flavonoid backbone can still lead to suboptimal oral bioavailability. The primary reasons for the poor bioavailability of flavonoids like kaempferol, and potentially this compound, are low aqueous solubility and susceptibility to first-pass metabolism in the gut and liver. Although methylation prevents the common glucuronidation and sulfation reactions that rapidly eliminate many flavonoids, other metabolic pathways and poor solubility can still limit systemic exposure.
Q2: How does methylation of kaempferol to this compound theoretically improve bioavailability?
Methylation of the hydroxyl groups on the kaempferol structure is a key strategy to enhance its drug-like properties. This modification significantly increases metabolic stability by protecting against phase II conjugation reactions (glucuronidation and sulfation), which are major pathways for the rapid elimination of flavonoids. Furthermore, methylation increases the lipophilicity of the molecule, which can improve its transport across biological membranes, such as the intestinal epithelium, leading to better absorption.[1][2][3] Studies on other methylated flavones have shown a dramatic increase in metabolic stability and intestinal absorption compared to their unmethylated counterparts.[3]
Q3: What are the primary strategies to overcome the poor bioavailability of this compound?
Based on extensive research on kaempferol and other flavonoids, the most promising strategies to enhance the bioavailability of this compound include:
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Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption. Common nanoformulation approaches include nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids can enhance its lipophilicity and improve its ability to permeate the gastrointestinal membrane.
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Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can improve its dissolution rate and extent.
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite promising in vitro results.
This is a classic sign of poor oral bioavailability. Your in vitro experiments likely have high concentrations of this compound directly interacting with cells, while in an in vivo setting, the compound may not be reaching the target tissues in sufficient concentrations.
Troubleshooting Steps:
-
Assess Bioavailability: Conduct a pilot pharmacokinetic study in a relevant animal model (e.g., rats) to determine the plasma concentration-time profile of this compound after oral administration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
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Formulation Enhancement: If the bioavailability is confirmed to be low, consider implementing one of the formulation strategies mentioned above (nanoformulations, phospholipid complexes, or solid dispersions).
Issue 2: High variability in experimental results between animals.
High inter-individual variability in plasma concentrations can be due to inconsistent absorption.
Troubleshooting Steps:
-
Standardize Administration: Ensure your oral gavage technique is consistent and minimizes stress to the animals, as stress can affect gastrointestinal function.
-
Control for Food Effects: The presence of food in the stomach can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for your animals before dosing.
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Improve Formulation: A well-formulated product with improved solubility and dissolution will lead to more consistent absorption.
Quantitative Data
The following tables summarize the impact of formulation and methylation on the bioavailability of flavonoids, providing a strong rationale for applying these strategies to this compound.
Table 1: Comparison of Pharmacokinetic Parameters of Methylated vs. Unmethylated Flavonoids.
| Flavonoid | Type | Cmax (µM) | Bioavailability (%) | Reference |
| Chrysin | Unmethylated | Not Detected | < 0.1 | [4] |
| 5,7-Dimethoxyflavone | Methylated | 2.3 | Significantly Higher | |
| Apigenin | Unmethylated | Low | Low | |
| 5,7,4'-Trimethoxyflavone | Methylated | Significantly Higher | Significantly Higher |
Note: This table illustrates the principle that methylation significantly enhances plasma concentration and bioavailability.
Table 2: Effect of Nanoformulation on Kaempferol Bioavailability.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Kaempferol | 125.6 ± 23.4 | 876.5 ± 102.3 | 13.03 | |
| Kaempferol Nanosuspension | 487.3 ± 56.7 | 2578.9 ± 213.4 | 38.17 |
Note: This data for kaempferol strongly suggests that a nanosuspension formulation for this compound could lead to a significant improvement in bioavailability.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance and evaluate the bioavailability of this compound.
Protocol 1: Preparation of a this compound Nanosuspension
This protocol is adapted from a method used for kaempferol and is a good starting point for this compound.
Materials:
-
This compound
-
Poloxamer 188 (or other suitable stabilizer)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer like Poloxamer 188 (e.g., 0.5% w/v) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a pressure of approximately 1500 bar for about 20-30 cycles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The final nanosuspension can be used for in vitro dissolution studies or in vivo pharmacokinetic studies.
Protocol 2: Preparation of a this compound-Phospholipid Complex
This method aims to improve the lipophilicity of this compound for better absorption.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol (or another suitable organic solvent)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and phosphatidylcholine in a 1:1 molar ratio in anhydrous ethanol in a round-bottom flask.
-
Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
After refluxing, evaporate the ethanol under reduced pressure using a rotary evaporator until a thin film is formed on the wall of the flask.
-
Dry the resulting complex in a vacuum desiccator overnight to remove any residual solvent.
-
Characterize the formation of the complex using techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a new formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving unformulated this compound, and experimental groups receiving different formulations).
-
Administer the this compound suspension/formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the bioavailability.
Protocol 4: Caco-2 Cell Permeability Assay
This in vitro assay is a standard method to predict intestinal drug absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution of this compound (in HBSS) to the apical (A) side of the Transwell insert and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.
-
For B-to-A permeability, add the test solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to predict the in vivo absorption.
Visualizations
Signaling Pathways Potentially Modulated by this compound
Based on the known activity of its parent compound, kaempferol, this compound may modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: PI3K/Akt Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: NF-kB Signaling Pathway.
Experimental Workflow
Caption: Bioavailability Enhancement Workflow.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetramethylkaempferol Dosage Optimization for Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage optimization of tetramethylkaempferol in mouse models. The information is presented in a question-and-answer format to directly address potential issues during experimental design and execution.
Disclaimer: As of late 2025, there is a notable lack of published literature specifically detailing the in vivo dosage, pharmacokinetics, and toxicity of this compound in mice. The following guidance is based on the available data for the parent compound, kaempferol, and general principles of pharmacology. It is crucial to conduct thorough dose-finding studies for this compound as its properties will differ from kaempferol.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Due to the absence of direct data for this compound, a conservative approach is recommended. A starting point can be extrapolated from the dosages of its parent compound, kaempferol, which have been used in various mouse models. However, it is critical to consider that methylation can significantly alter a compound's bioavailability and potency. Methylation generally increases lipophilicity, which may lead to enhanced absorption and tissue distribution. Therefore, it is advisable to start with a dose at the lower end of the effective range for kaempferol and perform a dose-escalation study.
Q2: How does tetramethylation affect the properties of kaempferol?
A2: The four methyl groups in this compound will significantly change its physicochemical properties compared to kaempferol. The hydroxyl groups of kaempferol are sites for phase II metabolism (glucuronidation and sulfation), which leads to its rapid elimination and low oral bioavailability (approximately 2% in rats).[1][2] By methylating these hydroxyl groups, the metabolic susceptibility of this compound is expected to be significantly reduced. This could lead to:
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Increased oral bioavailability: Reduced first-pass metabolism in the gut and liver.
-
Longer half-life: Slower clearance from the body.
-
Altered potency and target engagement: The methyl groups may change how the molecule interacts with its biological targets.
Therefore, a lower dose of this compound might be required to achieve the same biological effect as a higher dose of kaempferol.
Q3: What is a suitable vehicle for administering this compound to mice?
A3: The choice of vehicle will depend on the route of administration and the solubility of this compound. Given its increased lipophilicity compared to kaempferol, it is likely to have poor water solubility. Common vehicles for oral administration of lipophilic compounds in mice include:
-
A suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
A solution or suspension in corn oil or other edible oils.
-
A solution in a mixture of DMSO, Tween 80, and saline. It is important to keep the concentration of DMSO to a minimum due to its potential toxicity.
It is essential to determine the solubility of your specific batch of this compound in the chosen vehicle and to ensure its stability.
Troubleshooting Guides
Issue 1: No observable effect at the initial dose.
-
Possible Cause: The initial dose may be too low.
-
Troubleshooting Steps:
-
Gradually escalate the dose in subsequent cohorts of animals. A common approach is to increase the dose by 2 to 3-fold increments.
-
Ensure the compound is being properly absorbed. Consider evaluating the pharmacokinetic profile of this compound to confirm systemic exposure.
-
Re-evaluate the expected biological endpoint and the time course of the effect.
-
Issue 2: Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The administered dose is too high and has reached the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Immediately cease administration at that dose level.
-
Reduce the dose in the next experimental group.
-
Monitor the animals closely for recovery and document all clinical signs.
-
Consider conducting a formal MTD study to establish a safe dose range. A subacute 28-day toxicity study on kaempferol showed no adverse effects, but this may not be the case for its tetramethylated derivative.[3]
-
Quantitative Data Summary
The following table summarizes dosages of the parent compound, kaempferol , used in various mouse studies. This data should be used as a preliminary reference for designing dose-finding studies for this compound, with the understanding that the optimal dosage for the methylated compound will likely differ.
| Application | Mouse Model | Dosage of Kaempferol | Route of Administration | Duration | Reference |
| Atopic Dermatitis | BALB/c | 15 and 50 mg/kg/day | Oral | 4 weeks | [4] |
| Liver Fibrosis | C57BL/6 | 25, 50, and 100 mg/kg/day | Oral | 6 weeks | [2] |
| Diabetes | Obese Diabetic Mice | 0.05% in diet | Oral (in diet) | 5 months | |
| Acute Liver Injury | ICR | 25, 50, and 100 mg/kg/day | Oral | 7 days (pretreatment) |
Experimental Protocols
Protocol: Initial Dose-Finding and Tolerability Study for this compound in Mice
This protocol provides a general framework. Specific details should be optimized based on the experimental goals.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., C57BL/6, BALB/c) based on the disease model.
-
Use animals of a specific age and sex, and ensure they are acclimatized to the facility for at least one week.
-
-
Compound Preparation:
-
Prepare a stock solution or suspension of this compound in a pre-determined, appropriate vehicle.
-
Ensure the formulation is homogenous before each administration.
-
-
Dose Selection and Grouping:
-
Based on the kaempferol data, select a starting dose (e.g., 5-10 mg/kg).
-
Establish at least 3-4 dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
Assign a sufficient number of animals per group (n=5-8) for statistical power.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage) at a consistent time each day.
-
The volume of administration should be based on the most recent body weight of each animal (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, and activity.
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Pharmacokinetic Analysis (Optional but Recommended): At selected time points after the first and/or last dose, collect blood samples to determine the plasma concentration of this compound. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Efficacy Endpoints: Measure the relevant biological endpoints for your study (e.g., tumor volume, blood glucose levels, inflammatory markers).
-
-
Data Analysis:
-
Analyze the data for statistical significance between the treated and control groups.
-
Determine the dose-response relationship and identify a preliminary effective and well-tolerated dose for future efficacy studies.
-
Visualizations
Caption: A general workflow for dosage optimization of a novel compound in mice.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Tetramethylkaempferol HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of tetramethylkaempferol. The following sections address common issues through a question-and-answer format, offer detailed experimental protocols, and present troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific chromatographic problems you may encounter during the analysis of this compound.
Q1: Why is the peak for this compound showing significant tailing or fronting?
Peak asymmetry, such as tailing or fronting, is a common issue that can compromise the accuracy of quantification.
-
Tailing (a peak with a stretched trailing edge) is often caused by secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds, this can occur due to interactions with ionized silanol groups on the silica-based column packing.[2][3] Other causes include column contamination, high sample concentration (mass overload), or extra-column volume effects from overly long or wide tubing.[4]
-
Fronting (a peak with a broader leading edge) can be a result of poor sample solubility in the mobile phase, column collapse, or injecting too much sample volume.
Solutions:
-
Optimize Mobile Phase pH: Since flavonoids can be ionizable, adjusting the mobile phase pH can significantly improve peak shape. Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting a sample in a very strong solvent can cause peak distortion.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix that may cause peak tailing.
-
Inspect System Hardware: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce extra-column dead volume.
Q2: My retention time for this compound is shifting between injections. What are the likely causes?
Unstable retention times are a critical problem for reproducibility and accurate peak identification. The first step is to determine if the shift affects all peaks or just the analyte of interest.
-
System-Wide Shifts (All Peaks Shift): This usually points to a physical or hardware-related issue. Common causes include changes in flow rate, leaks in the system, or temperature fluctuations. Inconsistent mobile phase preparation can also lead to drift.
-
Analyte-Specific Shifts: If only the this compound peak is moving, the issue is likely chemical or chromatographic. This can be due to an improperly equilibrated column, changes in mobile phase pH affecting the ionizable analyte, or degradation of the stationary phase.
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence, typically 10-20 column volumes.
-
Check for Leaks and Control Flow Rate: Inspect all fittings for leaks. Manually verify the pump's flow rate to ensure it is accurate and stable.
-
Use a Column Oven: Maintaining a constant column temperature is crucial, as temperature fluctuations can significantly affect retention times.
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately and fresh daily. Ensure it is thoroughly degassed to prevent air bubbles from forming in the pump.
-
Buffer the Mobile Phase: If your analyte is sensitive to pH, using a buffer in the mobile phase can help maintain a constant pH and stabilize retention times.
Q3: I have poor sensitivity and a noisy or drifting baseline. How can I improve my signal-to-noise ratio?
A stable, low-noise baseline is essential for detecting and quantifying low-concentration analytes. Baseline issues can manifest as drift (a gradual slope) or noise (rapid, irregular fluctuations).
-
Causes of Noisy Baselines: Common culprits include impurities in the mobile phase solvents, an aging detector lamp, air bubbles in the system, or a contaminated detector cell. Using additives like trifluoroacetic acid (TFA) at low wavelengths can also increase noise.
-
Causes of Drifting Baselines: Baseline drift is often caused by temperature fluctuations, insufficient column equilibration, or changes in mobile phase composition during a run.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to minimize impurities.
-
Degas the Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to remove dissolved gases that can cause bubbles.
-
Clean the System: Regularly flush the system and detector cell with a strong solvent like isopropanol to remove contaminants.
-
Maintain the Detector: Ensure the detector lamp has sufficient energy and replace it if it's near the end of its lifespan.
-
Optimize Wavelength: Select a detection wavelength where the analyte has maximum absorbance and the mobile phase has minimal background absorbance. For kaempferol and its derivatives, wavelengths around 265 nm or 360-370 nm are common.
Experimental Protocols & Data
Sample HPLC Method for this compound
This protocol provides a starting point for developing a robust analytical method. As this compound is more nonpolar than kaempferol, a higher percentage of organic solvent is typically required.
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). Formic acid helps to improve peak shape.
-
Sample Preparation: Dissolve the this compound standard or sample extract in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. A column oven is recommended for stable retention times.
-
Detection: UV-Vis or Photodiode Array (PDA) detector set at an appropriate wavelength (e.g., 265 nm or 365 nm).
Quantitative Data Summary
The following tables summarize typical parameters and troubleshooting guidelines for flavonoid analysis.
Table 1: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 or C8 Reversed-Phase | Good retention for moderately nonpolar compounds like flavonoids. |
| Mobile Phase | Acetonitrile/Methanol and Water | Common solvents for reversed-phase chromatography. |
| Modifier | 0.1% Formic or Acetic Acid | Improves peak shape by suppressing silanol interactions. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |
| Detection Wavelength | ~260-280 nm, ~360-370 nm | Flavonoids have characteristic absorbance maxima in these ranges. |
Table 2: Quick Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions | Add 0.1% acid (e.g., formic acid) to the mobile phase. |
| Column overload | Reduce sample concentration or injection volume. | |
| Shifting Retention | Temperature fluctuations | Use a thermostatted column compartment. |
| Inconsistent mobile phase | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Noisy Baseline | Air bubbles in the system | Degas mobile phase; purge the pump. |
| Contaminated mobile phase/system | Use HPLC-grade solvents; flush the system. | |
| Poor Resolution | Inadequate separation | Optimize mobile phase gradient; try a different column. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Optimizing Tetramethylkaempferol Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of Tetramethylkaempferol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my direct methylation of kaempferol resulting in a mixture of mono-, di-, and tri-methylated products instead of the desired this compound?
A1: Direct methylation of kaempferol is often non-selective due to the similar reactivity of its four hydroxyl groups.[1][2][3] The reaction is difficult to control and typically yields a complex mixture of partially methylated isomers along with the fully methylated product.
-
Solution: To achieve selective synthesis of this compound, a protection strategy is recommended. This involves protecting all hydroxyl groups, often through acetylation to form kaempferol tetraacetate, which improves solubility and allows for more controlled reactions.[2] Subsequently, a strong methylating agent can be used to ensure complete methylation.
Q2: I am attempting a direct methylation and observing very low yields of this compound. What reaction conditions can I optimize?
A2: While direct methylation is challenging, the yield of this compound can be significantly influenced by the stoichiometry of the methylating agent and reaction conditions.
-
Optimization: Increasing the equivalents of the methylating agent, such as dimethyl sulfate, can drive the reaction towards completion. For instance, using 6 equivalents of dimethyl sulfate at 30 °C for 24 hours has been shown to produce a quantitative yield of Tetra-O-methylkaempferol.[1] In contrast, using only 1 or 2 equivalents results in a mixture of mono- and di-methylated products with low yields of the desired compound.
Q3: My starting material, kaempferol, has poor solubility in common organic solvents. How can I improve this for the methylation reaction?
A3: The low solubility of kaempferol is a known issue that can hinder reaction efficiency.
-
Solution 1: Acetylation: Converting kaempferol to its tetraacetate derivative significantly improves its solubility in organic solvents like acetone. This allows for more homogeneous reaction conditions.
-
Solution 2: Solvent Selection: While direct methylation is not ideal, the choice of solvent is still crucial. Acetone is a commonly used solvent for methylation reactions of kaempferol derivatives.
Q4: After the reaction, I am struggling to separate this compound from the partially methylated byproducts. What purification methods are most effective?
A4: The separation of the different methylated kaempferol isomers can be challenging due to their similar polarities.
-
Recommended Purification Protocol: A combination of chromatographic techniques is often necessary.
-
Silica Gel Column Chromatography: This is a primary method to separate the major components of the reaction mixture.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For obtaining highly pure this compound, RP-HPLC is an effective subsequent step to separate any remaining isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the hydroxyl groups in kaempferol towards methylation?
A1: The reactivity order of the hydroxyl groups of kaempferol has been investigated and is generally accepted as: 7-OH > 4'-OH > 3-OH >> 5-OH. This differs from the reactivity order observed in the similar flavonoid, quercetin.
Q2: What are the common reagents used for the methylation of kaempferol?
A2: Dimethyl sulfate (Me₂SO₄) is a widely used and effective methylating agent for kaempferol. It is typically used in combination with a weak base like potassium carbonate (K₂CO₃) in a solvent such as acetone.
Q3: Are there alternative strategies to direct methylation for preparing specific methylated kaempferol isomers?
A3: Yes, selective synthesis of specific O-methylated kaempferols can be achieved through a strategy involving protection and deprotection steps. This often involves:
-
Acetylation: Protection of all hydroxyl groups as acetates.
-
Selective Deprotection: Controllable hydrolysis or other selective deprotection methods to free a specific hydroxyl group.
-
Methylation: Methylation of the free hydroxyl group.
-
Deprotection: Removal of the remaining protecting groups. Benzylation has also been used as a protecting group strategy.
Q4: How does methylation affect the properties of kaempferol?
A4: O-methylation is an effective method to protect the reactive hydroxyl groups of flavonoids. This modification can also improve physicochemical properties such as solubility and intracellular compartmentalization. Furthermore, methylated derivatives of kaempferol have shown a range of biological activities, including anti-inflammatory and anti-atherogenic properties.
Data Presentation
Table 1: Influence of Dimethyl Sulfate Stoichiometry on Direct Methylation of Kaempferol
| Equivalents of Dimethyl Sulfate | Temperature | Time (h) | Major Products | This compound Yield |
| 1 | Room Temp | ≥ 12 | Mono-O-methylkaempferols | 0% |
| 2 | Room Temp | - | Mono- and Di-O-methylkaempferols | Trace |
| 6 | 30 °C | 24 | This compound | Quantitative (96%) |
Data sourced from a study on the direct methylation of kaempferol using dimethyl sulfate and potassium carbonate in acetone.
Experimental Protocols
Protocol 1: Synthesis of Kaempferol Tetraacetate
-
Dissolution: Dissolve kaempferol in a suitable solvent such as pyridine.
-
Acetylation: Add acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Synthesis of this compound via Direct Methylation
-
Reactant Mixture: To a solution of kaempferol in acetone, add potassium carbonate (1.2 equivalents per hydroxyl group to be methylated).
-
Addition of Methylating Agent: Add dimethyl sulfate (6 equivalents) dropwise to the stirring suspension.
-
Reaction Conditions: Stir the reaction mixture at 30 °C for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. BJOC - Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 2. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating Cell Viability Assays with Tetramethylkaempferol
Welcome to the technical support center for researchers utilizing Tetramethylkaempferol in cell viability studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Given that this compound is a methylated derivative of kaempferol, a well-studied flavonoid, much of the guidance is based on the known behaviors of flavonoids in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound using an MTT assay are inconsistent and show an unexpected increase in viability at high concentrations. What could be the cause?
A1: This is a common issue when working with flavonoid compounds like this compound. The primary cause is likely the intrinsic reductive potential of the compound itself. Flavonoids can directly reduce the tetrazolium salt (MTT) to its colored formazan product, independent of cellular metabolic activity.[1][2][3][4] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.
Q2: I've noticed a precipitate forming in my cell culture wells after adding this compound. How can I address this solubility issue?
A2: Poor aqueous solubility is a known characteristic of many flavonoids. Precipitation can lead to inaccurate dosing and interfere with optical measurements. Here are some strategies to mitigate this:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like anhydrous DMSO.
-
Stepwise Dilution: Avoid adding the concentrated stock directly into a large volume of media. Instead, perform a stepwise dilution, first into a smaller volume of pre-warmed media, followed by the final dilution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is non-toxic, typically below 0.5%.
-
Visual Inspection: Always visually inspect your wells for precipitation after adding the compound.
Q3: Are there alternative cell viability assays that are more suitable for this compound?
A3: Yes, several alternative assays are less susceptible to interference from reducing compounds. The choice of assay depends on your experimental goals and available equipment. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein and is not affected by the reducing potential of the compound.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as a marker of metabolically active cells and are generally not affected by colored or reducing compounds.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity and can be quantified using a hemocytometer or flow cytometry.
-
Crystal Violet Assay: Similar to the SRB assay, this method stains the nuclei of adherent cells and is a reliable way to assess cell number.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Dose-Response Curves
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitate. If present, refer to the solubility troubleshooting steps in the FAQs. Consider using a lower concentration range. |
| Direct Assay Interference | If using a tetrazolium-based assay (MTT, XTT, MTS, WST-1, CCK-8), the compound may be directly reducing the reagent. Run a cell-free control with your compound and the assay reagent to confirm interference. Switch to a non-tetrazolium-based assay like SRB or an ATP-based assay. |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use reverse pipetting techniques for better consistency. |
| Edge Effects | Avoid using the outer wells of the microplate as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Vehicle (Solvent) Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%). |
Problem 2: High Background Signal in No-Cell Control Wells
| Possible Cause | Recommended Solution |
| Compound Interference with Assay Reagent | This compound may be directly reacting with the assay reagent. This is common with tetrazolium dyes. Perform a cell-free control containing only media, your compound, and the assay reagent to quantify the level of interference. |
| Media Component Interaction | Phenol red or other components in the culture medium can sometimes interact with assay reagents. Test for interference by incubating the compound in media without phenol red. |
| Compound Autofluorescence | If using a fluorescence-based assay, the compound itself might be fluorescent at the excitation/emission wavelengths of the assay. Measure the fluorescence of the compound in media alone to determine its contribution to the signal. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for assessing cell viability when working with compounds that may interfere with metabolic assays.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control.
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Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a highly sensitive method for determining cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Troubleshooting workflow for this compound viability assays.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Synthesis of Tetramethylkaempferol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetramethylkaempferol (3,5,7,4'-tetra-O-methylkaempferol) for increased yields.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method to synthesize this compound?
A1: The most direct method is the exhaustive methylation of kaempferol using a suitable methylating agent. A common and effective method involves the use of dimethyl sulfate (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. To achieve complete methylation and a high yield of this compound, it is crucial to use a significant excess of the methylating agent.
Q2: Why is the 5-hydroxyl group of kaempferol difficult to methylate?
A2: The hydroxyl group at the C5 position of the kaempferol scaffold is the most resistant to methylation. This is due to its involvement in a strong intramolecular hydrogen bond with the carbonyl group at the C4 position. This interaction reduces the nucleophilicity of the 5-hydroxyl group, making it less reactive towards methylating agents under standard conditions. Overcoming this requires more forcing reaction conditions or a protection/deprotection strategy.
Q3: What are the common side products in the synthesis of this compound?
A3: The most common side products are partially methylated kaempferol derivatives. These can include various mono-, di-, and tri-methylated isomers. The formation of these intermediates is more prevalent when insufficient methylating agent is used or when the reaction is not allowed to proceed to completion. The reactivity order of the hydroxyl groups is generally 7-OH > 4'-OH > 3-OH >> 5-OH, leading to a mixture of isomers if the reaction is not optimized for full methylation.[1][2]
Q4: How can I monitor the progress of the methylation reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of toluene, ethyl acetate, and formic acid, can be used to separate the starting material (kaempferol), the partially methylated intermediates, and the final product (this compound). The fully methylated product will be significantly less polar than the starting material and intermediates, and will thus have a higher Rf value on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Insufficient methylating agent. 2. Inadequate reaction time or temperature. 3. Poor quality of reagents or solvent. 4. Ineffective base. | 1. Increase the equivalents of dimethyl sulfate. For quantitative yield, up to 6 equivalents may be necessary.[2] 2. Increase the reaction temperature (e.g., to 30°C or reflux) and/or extend the reaction time (e.g., 24 hours or more).[2] 3. Ensure all reagents are pure and the solvent is anhydrous. 4. Use a strong base like anhydrous potassium carbonate and ensure it is finely powdered to maximize surface area. |
| Presence of multiple spots on TLC after reaction completion (incomplete methylation) | 1. Insufficient equivalents of the methylating agent. 2. Reaction has not reached completion. 3. The 5-OH group is unreacted due to its low reactivity. | 1. Add more methylating agent to the reaction mixture and continue heating. 2. Continue the reaction for a longer duration, monitoring by TLC until the starting material and intermediate spots disappear. 3. For the 5-OH group, consider using a stronger methylation agent or a different solvent system. An alternative is a protection strategy for other hydroxyl groups, followed by methylation of the 5-OH and subsequent deprotection. |
| Difficulty in purifying the final product | 1. Co-elution of partially methylated isomers with the desired product. 2. Oily residue instead of a solid product. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation. Reversed-phase HPLC can also be employed for separating closely related isomers.[1] 2. Try to crystallize the product from a suitable solvent system (e.g., ethanol). If it remains an oil, purification by column chromatography is the best approach. |
| Low solubility of kaempferol in the reaction solvent | 1. Kaempferol has poor solubility in some organic solvents. | 1. Consider using a different solvent system. For instance, dimethyl carbonate (DMC) with a base like DBU has been used for flavonoid methylation. 2. Acetylating kaempferol to its peracetylated derivative can improve its solubility in organic solvents for subsequent reactions. |
Data Presentation
Table 1: Effect of Dimethyl Sulfate (Me₂SO₄) Equivalents on the Direct Methylation of Kaempferol in Acetone
| Equivalents of Me₂SO₄ | Temperature | Unreacted Kaempferol (%) | Mono-O-methylkaempferols (%) | Di-O-methylkaempferols (%) | Tri-O-methylkaempferol (%) | Tetra-O-methylkaempferol (%) |
| 1 | Room Temp. | 62 | 34 (sum of 3-, 4'-, and 7-isomers) | 0 | 0 | 0 |
| 2 | Room Temp. | 4 | 31 (sum of 4'- and 7-isomers) | 55 (sum of 3,7-, 3,4'-, and 4',7-isomers) | 4 | 0 |
| 6 | 30 °C | 0 | 0 | 0 | 0 | 96 |
Data adapted from a study on the direct methylation of kaempferol.
Experimental Protocols
Protocol 1: Direct Exhaustive Methylation of Kaempferol
This protocol aims for the complete methylation of kaempferol to yield this compound.
-
Materials:
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Kaempferol
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Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dimethyl Sulfate (Me₂SO₄)
-
Anhydrous Acetone
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Round-bottom flask
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Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
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Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
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To a solution of kaempferol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (a significant excess, e.g., 10 equivalents).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add dimethyl sulfate (6 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 30°C and maintain it for 24 hours.
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Monitor the reaction progress by TLC (e.g., using a mobile phase of toluene:ethyl acetate:formic acid). The reaction is complete when the kaempferol spot is no longer visible.
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After completion, filter the reaction mixture to remove the potassium carbonate and wash the solid residue with acetone.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure this compound.
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Characterize the final product using NMR and mass spectrometry.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Addressing Tetramethylkaempferol Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in troubleshooting and understanding the potential off-target effects of tetramethylkaempferol in your experiments. Due to a lack of extensive, publicly available selectivity panel data specifically for this compound, this guide leverages data from its parent compound, kaempferol, and related methylated derivatives like kaempferide. It is crucial to empirically validate these potential off-target effects in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
A1: As a derivative of kaempferol, this compound is predicted to interact with a range of cellular targets beyond its intended primary target. Based on the known polypharmacology of kaempferol, likely off-target activities include the modulation of various protein kinases and signaling pathways.[1][2][3][4][5] Key pathways that may be affected include the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.
Q2: How does the methylation of kaempferol affect its target selectivity?
A2: Methylation of flavonoids can alter their biological activity, including their target selectivity and potency. While specific comparative data for this compound is limited, methylation can change the molecule's shape, polarity, and ability to form hydrogen bonds, which in turn can modify its binding affinity for on- and off-targets. For instance, the related methylated flavonoid, kaempferide, has demonstrated distinct bioactivities compared to kaempferol.
Q3: At what concentration should I be concerned about off-target effects?
A3: Off-target effects are generally more pronounced at higher concentrations. For kaempferol and its derivatives, concentrations used in cell-based assays typically range from 1 µM to 100 µM. It is advisable to perform a dose-response curve for your desired on-target effect and use the lowest effective concentration to minimize the risk of off-target engagement.
Q4: What are the signs of off-target effects in my experiment?
A4: Unexpected or inconsistent phenotypic results, high cellular toxicity at effective concentrations, or a discrepancy between in vitro biochemical data and cellular assay results can all be indicators of off-target effects.
Troubleshooting Guide
This section provides solutions to common problems that may arise from off-target effects of this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected phenotypic results in a cellular assay. | The observed phenotype may be due to the modulation of an off-target pathway, such as PI3K/Akt or Wnt/β-catenin. | 1. Perform a dose-response analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for the intended target. 2. Use a structurally unrelated inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect. 3. Rescue experiment: If possible, overexpress the intended target to see if it rescues the phenotype. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The compound may be affecting essential cellular pathways, leading to cell death. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Determine the IC50 for toxicity: Use a cell viability assay to find the concentration at which the compound becomes toxic to your cells. 2. Use the lowest effective concentration: This will minimize off-target toxicity. 3. Control for solvent toxicity: Ensure the final concentration of the solvent in your experiment is not causing the observed toxicity. |
| Discrepancy between in vitro biochemical and cellular activity. | 1. Poor Cell Permeability: The compound may not be effectively entering the cells. 2. Compound Instability: The compound may be degrading in the cell culture media. 3. Active Efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of the compound. 2. Evaluate compound stability: Incubate the compound in your cell culture media and measure its concentration over time. 3. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is an issue. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.
Methodology:
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Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
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Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
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Cell Lysis: Lyse the cells to release the proteins.
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Separation: Centrifuge the samples to pellet the precipitated (denatured) proteins.
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Detection: Analyze the supernatant (containing soluble proteins) by Western blot or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Protocol 2: Kinase Selectivity Profiling
To identify potential off-target kinases, it is recommended to screen this compound against a panel of kinases.
Methodology:
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Select a Kinase Panel: Choose a commercially available kinase screening panel that covers a broad range of the human kinome.
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Assay Format: Kinase activity is typically measured using radiometric or luminescence-based assays that quantify the phosphorylation of a substrate.
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Compound Screening: The assay is performed in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM) to identify potential hits.
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IC50 Determination: For any kinases that show significant inhibition, a dose-response curve should be generated to determine the IC50 value.
Visualizing Potential Off-Target Pathways and Workflows
Caption: Potential on- and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]
- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Kaempferol and its O-Methylated Derivative, Tetramethylkaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the naturally occurring flavonoid, kaempferol, and its synthetic derivative, tetramethylkaempferol. The focus is on their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data. While extensive research has elucidated the multifaceted biological effects of kaempferol, data on this compound remains comparatively limited. This guide synthesizes the available information to draw a comparative analysis, highlighting the potential influence of O-methylation on the bioactivity of the kaempferol scaffold.
At a Glance: Kaempferol vs. This compound
| Feature | Kaempferol | This compound (Inferred from partially methylated derivatives) |
| Anticancer Activity | Potent, acting via multiple pathways including apoptosis induction and cell cycle arrest. | Potentially enhanced cytotoxicity in certain cancer cell lines, but activity is cell-type dependent. |
| Anti-inflammatory Activity | Strong inhibitor of inflammatory mediators like NO and pro-inflammatory cytokines. | Activity may be retained or slightly reduced depending on the specific derivative and inflammatory pathway. |
| Antioxidant Activity | Potent free radical scavenger. | Generally lower direct antioxidant activity compared to kaempferol due to the methylation of hydroxyl groups. |
| Bioavailability | Relatively low. | Expected to be higher due to increased lipophilicity. |
Anticancer Activity: A Tale of Two Scaffolds
Kaempferol is a well-established anticancer agent, demonstrating efficacy against a wide range of cancer cell lines. Its mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2][3]
In contrast, the anticancer potential of this compound is less explored. However, studies on partially methylated kaempferol derivatives provide valuable insights. For instance, some O-methylated flavonoids have shown enhanced cytotoxicity against certain cancer cell lines compared to their hydroxylated counterparts. This is often attributed to increased lipophilicity, leading to better cell membrane permeability and higher intracellular concentrations. However, the structure-activity relationship is complex and cell-type specific. The presence of free hydroxyl groups, particularly at the C3 and C5 positions of the flavonoid ring, is often crucial for potent anticancer activity. Therefore, while this compound might exhibit improved bioavailability, the masking of all hydroxyl groups could potentially attenuate its activity against certain cancers that rely on these functional groups for interaction with molecular targets.
Quantitative Comparison of Anticancer Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kaempferol | Human Colon Cancer (HCT-116) | 15.5 | N/A |
| Kaempferol | Human Breast Cancer (MCF-7) | 25 | N/A |
| Kaempferol | Human Lung Cancer (A549) | 50 | N/A |
| Kaempferol | Human Prostate Cancer (PC-3) | 30 | N/A |
| Kaempferol | Human Glioblastoma (T98G) | ~150 | |
| Note: Data for this compound is not available in the reviewed literature. |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compound (kaempferol or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways in Cancer
Kaempferol exerts its anticancer effects by modulating several key signaling pathways. One of the critical pathways is the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Kaempferol has been shown to inhibit this pathway, leading to apoptosis.
Caption: Kaempferol-mediated inhibition of the PI3K/Akt signaling pathway, leading to decreased cell survival and induction of apoptosis.
Anti-inflammatory Activity: Quenching the Fire
Chronic inflammation is a key driver of many diseases, including cancer. Kaempferol exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). It achieves this by targeting key inflammatory signaling pathways like NF-κB and MAPK.
The anti-inflammatory effects of methylated kaempferol derivatives are less clear-cut. Some studies on other methylated flavonoids suggest that methylation can either maintain or slightly decrease anti-inflammatory activity. The free hydroxyl groups on the flavonoid B-ring are considered important for potent anti-inflammatory effects. Therefore, this compound, lacking these free hydroxyls, might exhibit reduced activity in assays where radical scavenging is a primary mechanism of anti-inflammatory action. However, its increased bioavailability could potentially compensate for a lower intrinsic activity at the cellular level.
Quantitative Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | LPS Concentration | IC50 (µM) for NO Inhibition | Reference |
| Kaempferol | RAW 264.7 Macrophages | 1 µg/mL | ~20 | |
| Note: Data for this compound is not available in the reviewed literature. |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The inhibitory effect on nitric oxide (NO) production is a common measure of anti-inflammatory activity.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plate is incubated for 24 hours.
-
Griess Reagent: The supernatant from each well is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.
-
Colorimetric Reaction: In the presence of nitrite (a stable product of NO), a pink-colored azo dye is formed.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
Signaling Pathways in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation. Kaempferol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Kaempferol's inhibition of the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.
Antioxidant Activity: The Role of Free Hydroxyl Groups
Kaempferol is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). This activity is primarily attributed to the presence and arrangement of its hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.
The antioxidant capacity of flavonoids is highly dependent on the number and position of free hydroxyl groups. O-methylation of these groups generally leads to a decrease in direct antioxidant activity, as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Therefore, it is expected that this compound would exhibit significantly lower direct antioxidant activity compared to kaempferol. However, methylated flavonoids might still contribute to cellular antioxidant defense indirectly by modulating the expression of antioxidant enzymes.
Quantitative Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Reference |
| Kaempferol | ~5.3 | |
| Note: Data for this compound is not available in the reviewed literature, but methylated flavonoids generally show reduced activity in this assay. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Experimental Workflow: Antioxidant Activity Screening
Caption: A typical workflow for screening and comparing the antioxidant activities of different compounds.
Conclusion
Kaempferol is a flavonoid with well-documented, potent anticancer, anti-inflammatory, and antioxidant activities. These effects are mediated through its interaction with multiple cellular signaling pathways. The methylation of kaempferol's hydroxyl groups to form this compound is likely to alter its biological profile significantly. Based on studies of other O-methylated flavonoids, it can be inferred that this compound may exhibit enhanced bioavailability and potentially increased cytotoxicity against specific cancer cell lines. However, its direct anti-inflammatory and antioxidant activities are likely to be diminished due to the masking of the crucial hydroxyl functional groups.
Further research is imperative to fully elucidate the biological activities of this compound and to conduct direct comparative studies with kaempferol. Such investigations will provide a clearer understanding of the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutic agents with improved pharmacological properties.
References
The Methyl Advantage: A Comparative Analysis of Methylated Flavonoid Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of flavonoid bioactivity is paramount. While flavonoids have long been recognized for their therapeutic potential, their inherent limitations, such as poor bioavailability and rapid metabolism, have hindered their clinical translation. A growing body of evidence, however, points to methylation as a key structural modification that significantly enhances the efficacy of these compounds. This guide provides an objective comparison of methylated and non-methylated flavonoids, supported by experimental data, to illuminate the therapeutic promise of this chemical alteration.
Methylation, the addition of a methyl group to a flavonoid's core structure, fundamentally alters its pharmacokinetic and pharmacodynamic properties. This strategic modification blocks the hydroxyl groups that are primary targets for phase II conjugation reactions, such as glucuronidation and sulfation, which are the main pathways for the rapid elimination of non-methylated flavonoids from the body.[1] The result is a more stable and readily absorbed molecule with enhanced therapeutic potential.
Enhanced Bioavailability and Metabolic Stability
Experimental data consistently demonstrates the superior metabolic stability and intestinal permeability of methylated flavonoids. These improvements directly translate to greater bioavailability, allowing for higher and more sustained concentrations of the active compound in the bloodstream.
A key in vitro method for assessing metabolic stability involves incubating the compound with human liver S9 fractions, which contain a mixture of metabolic enzymes. As the data in Table 1 illustrates, non-methylated flavonoids like apigenin and chrysin are rapidly metabolized, whereas their methylated counterparts, 5,7,4'-trimethoxyflavone and 5,7-dimethoxyflavone, exhibit significantly greater stability.[1]
Table 1: Metabolic Stability in Human Liver S9 Fractions
| Compound | Type | % Remaining after 20 min | Metabolic Half-Life (t½) | Primary Metabolism |
| Apigenin | Non-Methylated | ~0% | < 20 min | Glucuronidation |
| 5,7,4'-Trimethoxyflavone | Methylated | ~80% | > 60 min | N/A (High Stability) |
| Chrysin | Non-Methylated | ~0% | < 20 min | Glucuronidation |
| 5,7-Dimethoxyflavone | Methylated | ~100% | > 60 min | N/A (High Stability) |
| (Data sourced from BenchChem)[1] |
Intestinal absorption is another critical factor influencing bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. A higher apparent permeability (Papp) value in this assay indicates better absorption. As shown in Table 2, methylated flavonoids exhibit significantly higher Papp values compared to their non-methylated analogs.[2]
Table 2: Caco-2 Cell Permeability
| Compound | Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apigenin | Non-Methylated | 3.0 - 7.8 |
| 5,7,4'-Trimethoxyflavone | Methylated | 22.6 - 27.6 |
| Chrysin | Non-Methylated | 3.0 - 7.8 |
| 5,7-Dimethoxyflavone | Methylated | 22.6 - 27.6 |
| (Data sourced from Wen and Walle, 2006)[2] |
Comparative Efficacy in Disease Models
The enhanced bioavailability of methylated flavonoids translates to improved efficacy in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Anti-Cancer Activity
Numerous studies have highlighted the potent anti-cancer effects of methylated flavonoids. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is often superior to their non-methylated precursors. For instance, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone were found to be ten times more potent inhibitors of cell proliferation in human oral SCC-9 cancer cells than their unmethylated analogs, chrysin and apigenin.
Table 3 provides a comparison of the half-maximal inhibitory concentration (IC50) values for methylated and non-methylated flavonoids in different cancer cell lines. A lower IC50 value indicates greater potency.
Table 3: Comparative Anti-Cancer Activity (IC50 Values in µM)
| Flavonoid | Type | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| Quercetin | Non-Methylated | - | 73 | 85 |
| 3-O-methylquercetin | Methylated | 34 µg/mL | - | - |
| Taxifolin | Non-Methylated | 32 µg/mL | - | - |
| 7,3'-di-O-methyltaxifolin | Methylated | 33 µg/mL | - | - |
| 3'-O-methyltaxifolin | Methylated | 36 µg/mL | - | - |
| 7-O-methyltaxifolin | Methylated | 34 µg/mL | - | - |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | Methylated | - | >100 | >160 |
| (Data compiled from multiple sources) |
Note: Direct comparison of µg/mL and µM values requires molar mass conversion. The data indicates that while some methylated flavonoids show similar or slightly less potency in specific cell lines, others, as mentioned above, demonstrate significantly increased potency.
Anti-Inflammatory Effects
Methylated flavonoids have also demonstrated potent anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators in activated immune cells. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation, methylated flavonoids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Neuroprotective Potential
The ability of methylated flavonoids to cross the blood-brain barrier more effectively than their non-methylated counterparts makes them promising candidates for the treatment of neurodegenerative diseases. Studies have shown that flavonoids can protect neurons from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival and plasticity. For example, hesperetin, a metabolite of hesperidin, has been shown to protect cultured cortical cells from damage induced by excess glutamate and amyloid-beta oligomers.
Modulation of Key Signaling Pathways
The therapeutic effects of methylated flavonoids are mediated through their interaction with critical intracellular signaling pathways. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that is often dysregulated in cancer. Methylated flavonoids like nobiletin and tangeretin have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: PI3K/Akt pathway modulation by methylated flavonoids.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Flavonoids can interfere with this pathway at various levels, leading to anti-proliferative effects.
Caption: MAPK/ERK pathway inhibition by methylated flavonoids.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Human Liver S9 Fractions Metabolic Stability Assay
This assay evaluates the rate at which a compound is metabolized by liver enzymes.
-
Preparation of Reagents:
-
Pooled human liver S9 fractions are thawed on ice.
-
A reaction mixture is prepared containing phosphate buffer (pH 7.4), and the test flavonoid (typically 1 µM).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared separately.
-
-
Incubation:
-
The reaction is initiated by adding the NADPH-regenerating system to the pre-warmed (37°C) reaction mixture.
-
A control incubation without the NADPH-regenerating system is also performed.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
The samples are centrifuged, and the supernatant is collected.
-
The concentration of the remaining parent flavonoid is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The metabolic half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
-
Caco-2 Cell Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption.
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test flavonoid is added to the apical (AP) side (representing the intestinal lumen) to measure absorption (AP to basolateral (BL)).
-
Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.
-
To assess efflux, the flavonoid is added to the BL side, and samples are collected from the AP side.
-
-
Sample Analysis:
-
The concentration of the flavonoid in the collected samples is quantified by HPLC or LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Caption: Representative experimental workflows.
Conclusion
References
A Comparative Guide to the Anti-inflammatory Effects of Tetramethylkaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Tetramethylkaempferol, also known as Kaempferide. Due to the limited availability of direct quantitative in-vitro data for this compound, this document leverages available in-vivo findings and mechanistic studies for the target compound. For comparative quantitative analysis, data from its well-researched parent compound, Kaempferol, is presented alongside the established steroidal anti-inflammatory drug, Dexamethasone. This approach allows for a robust evaluation of this compound's potential anti-inflammatory efficacy.
Executive Summary
This compound, a naturally occurring flavonoid, has demonstrated anti-inflammatory and antioxidant properties. Mechanistic studies suggest that its mode of action involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway. While direct in-vitro dose-response data for this compound is not extensively available, studies on the closely related compound, Kaempferol, show significant inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This guide provides a detailed comparison of the available data for this compound and Kaempferol against the well-established anti-inflammatory drug, Dexamethasone, supported by comprehensive experimental protocols and pathway visualizations.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibition of key inflammatory markers by Kaempferol and Dexamethasone. This data is intended to serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC₅₀ |
| Kaempferol | 10 µM | ~50% | 15.4 µM[1] |
| 20 µM | ~75% | ||
| 40 µM | >90% | ||
| Dexamethasone | 1 µM | Significant Inhibition | ~34.60 µg/mL |
| 10 µM | Strong Inhibition |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Cytokine | Compound | Concentration | % Inhibition |
| TNF-α | Kaempferol | 100 µM | Significant reduction |
| Dexamethasone | 10⁻⁸ M | Dose-dependent inhibition | |
| 10⁻⁵ M | Strong inhibition | ||
| IL-6 | Kaempferol | 100 µM | Significant reduction |
| Dexamethasone | 10⁻⁸ M | Dose-dependent inhibition | |
| 10⁻⁵ M | Strong inhibition |
Table 3: Inhibition of iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages
| Protein | Compound | Concentration | Effect |
| iNOS | Kaempferol | 5-20 µM | Dose-dependent decrease |
| Dexamethasone | 0.1-10 µM | Dose-dependent inhibition | |
| COX-2 | Kaempferol | 5-20 µM | Dose-dependent decrease |
| Dexamethasone | 100 nM | Significant inhibition |
Signaling Pathways and Mechanism of Action
This compound is reported to exert its anti-inflammatory effects by inhibiting the TLR4/IκBα/NF-κB signaling pathway. This is consistent with the known mechanisms of other flavonoids, including its parent compound, Kaempferol, which also modulates the NF-κB and MAPK signaling cascades.
Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream signaling cascade, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound is believed to interfere with this pathway, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or the comparator for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
iNOS and COX-2 Expression (Western Blot)
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While direct quantitative in-vitro comparisons are limited, the data from its parent compound, Kaempferol, indicates a potent inhibitory effect on key inflammatory mediators, comparable in some aspects to the steroidal drug Dexamethasone. Further in-vitro studies are warranted to fully elucidate the dose-dependent anti-inflammatory efficacy of this compound and to establish a more direct comparison with existing anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such validation studies.
References
A Comparative Analysis of Tetramethylkaempferol and Other Kaempferol Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tetramethylkaempferol against other notable kaempferol derivatives, including the parent compound kaempferol, its partially methylated forms like kaempferide and isorhamnetin, and its glycoside derivatives. This analysis is supported by available experimental data on their anticancer, antioxidant, and anti-inflammatory properties.
Kaempferol, a naturally occurring flavonol abundant in various fruits and vegetables, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications.[1] These compounds exert a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2] The structural modifications of the kaempferol backbone, such as methylation and glycosylation, can significantly influence their bioavailability, metabolic stability, and biological efficacy.[2] This guide aims to provide a comparative overview of these effects to aid in research and drug development.
Comparative Analysis of Biological Activities
The biological activities of kaempferol and its derivatives are often evaluated through in vitro assays that measure cytotoxicity against cancer cell lines, antioxidant capacity, and anti-inflammatory effects. The following tables summarize the available quantitative data for kaempferol and some of its common derivatives.
It is important to note that direct quantitative experimental data for this compound (3,5,7,4'-tetramethoxyflavone) in these specific standardized assays is limited in the currently available scientific literature. Therefore, a direct quantitative comparison is challenging. However, general principles of flavonoid structure-activity relationships suggest that full methylation of the hydroxyl groups, as in this compound, may increase metabolic stability and membrane permeability, which could enhance its biological activity in certain contexts.[2] Conversely, the free hydroxyl groups, particularly in the B-ring, are often considered crucial for potent antioxidant activity through hydrogen donation.
Table 1: Comparative Cytotoxicity of Kaempferol and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kaempferol | HepG2 | Human Hepatoma | 30.92 | [3] |
| Kaempferol | A549 | Human Lung Carcinoma | 87.3 (72h) | |
| Kaempferol | H460 | Human Lung Carcinoma | 43.7 (72h) | |
| Kaempferol | T98G | Human Glioblastoma | ~150 (48h) | |
| Kaempferide | A549 | Human Lung Carcinoma | 22.5 (24h) | |
| Kaempferide | H460 | Human Lung Carcinoma | 29.1 (24h) | |
| Isorhamnetin | A549 | Human Lung Carcinoma | 26.6 (48h) |
Table 2: Comparative Antioxidant Activity of Kaempferol and its Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Kaempferol | DPPH Radical Scavenging | 4.35 | |
| Kaempferol-3-O-glucoside | DPPH Radical Scavenging | 1.25 | |
| Kaempferol Glycoside (from C. oleifera) | DPPH Radical Scavenging | 12.30 | |
| Kaempferol Glycoside (from C. oleifera) | DPPH Radical Scavenging | 12.67 |
Table 3: Comparative Anti-inflammatory Activity of Kaempferol and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kaempferol | RAW 264.7 | NO Production Inhibition | ~20-30 | |
| Luteolin (structurally similar) | RAW 264.7 | NO Production Inhibition | 17.1 | |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | NO Production Inhibition | 19.7 |
Signaling Pathways Modulated by Kaempferol Derivatives
Kaempferol and its derivatives exert their biological effects by modulating various intracellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. Key pathways include the PI3K/Akt, MAPK, and NF-κB signaling cascades.
References
Cross-Validation of Tetramethylkaempferol's Anticancer Properties: A Comparative Guide
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the anticancer properties of Tetramethylkaempferol have revealed a significant gap in publicly available research. As of late 2025, there is a notable scarcity of comprehensive studies, quantitative data, and detailed experimental protocols specifically investigating the anticancer effects of the tetramethylated form of kaempferol.
Therefore, this guide will provide a thorough cross-validation of the anticancer properties of its well-researched parent compound, kaempferol . The information presented here on kaempferol can serve as a foundational reference for research into its methylated derivatives, including this compound. We will also include the limited available information on methylated kaempferol analogues to offer some insight into how methylation may influence its biological activity.
Kaempferol: A Potent Anticancer Flavonoid
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonoid found in a variety of plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.[1] It has been shown to inhibit the proliferation of various cancer cells by inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[2][3]
Comparative Anticancer Activity of Kaempferol
The following table summarizes the cytotoxic effects of kaempferol on various cancer cell lines as reported in the scientific literature. This data provides a baseline for comparing the potential efficacy of its derivatives.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Pancreatic Cancer | PANC-1 | 78.75 | Not Specified | [4] |
| Pancreatic Cancer | Mia PaCa-2 | 79.07 | Not Specified | [4] |
| Gastric Cancer | Unspecified | ~50 | Not Specified | |
| Glioblastoma | T98G | >100 | 48 | |
| Liver Cancer | HepG2 | ~40 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, assay method, and purity of the compound.
Synergistic Effects with Chemotherapeutic Agents
Kaempferol has also been shown to enhance the efficacy of conventional anticancer drugs, suggesting its potential use in combination therapies.
| Cancer Type | Cell Line | Combination Drug | Observed Effect | Reference |
| Liver Cancer | HepG2 | Doxorubicin | Stronger inhibition of cell viability | |
| Ovarian Cancer | Unspecified | Cisplatin | Potentiated cell death | |
| Colon Cancer | LS174-R (5-FU resistant) | 5-Fluorouracil | Overcame 5-FU resistance, induced apoptosis |
Insights into Methylated Kaempferol Derivatives
While data on this compound is scarce, some studies on other methylated forms of kaempferol provide preliminary insights. For instance, Kaempferol 5,7,4'-trimethyl ether has been shown to inhibit the NF-κB p65 subunit in HeLa cells and inhibit the growth of HT-29 (colon cancer) and CCD-112CoN (normal colon) cells. Another study focused on the predicted anticancer activities of kaempferol-3-O-methylether against the HeLa (cervical cancer) cell line. These findings suggest that methylation of the hydroxyl groups on the kaempferol backbone can modulate its anticancer activity, although comprehensive data is lacking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer properties of compounds like kaempferol.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kaempferol) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways Modulated by Kaempferol
The anticancer effects of kaempferol are attributed to its ability to modulate multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways targeted by kaempferol.
Caption: Kaempferol inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Kaempferol modulates the MAPK/ERK signaling pathway.
Caption: General experimental workflow for anticancer drug screening.
Conclusion and Future Directions
While this compound remains a compound with underexplored potential in cancer therapy, the extensive research on its parent molecule, kaempferol, provides a strong rationale for its investigation. The data on kaempferol's ability to inhibit cancer cell growth, induce apoptosis, and synergize with existing chemotherapeutics highlights promising avenues for the development of novel anticancer agents.
Future research should focus on the systematic evaluation of this compound's anticancer properties. This includes:
-
In vitro studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines and comparing them to kaempferol and standard chemotherapeutic drugs.
-
Mechanism of action studies: Investigating the specific signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models.
Such studies are essential to cross-validate the potential of this compound as a viable candidate for cancer therapy.
References
A Comparative Analysis of Tetramethylkaempferol and Quercetin for Researchers and Drug Development Professionals
An in-depth guide to the structural, functional, and mechanistic differences between the naturally occurring flavonoid quercetin and the synthetically modified tetramethylkaempferol, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound and quercetin, two flavonoid compounds of significant interest in pharmacological research. While quercetin is a widely studied natural antioxidant, this compound, a methylated derivative of kaempferol, presents potentially enhanced properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their comparative bioactivities, underlying mechanisms, and the experimental methods used for their evaluation.
Structural and Physicochemical Properties
Quercetin and kaempferol, the parent compound of this compound, are structurally similar flavonols, differing by a single hydroxyl group on the B-ring.[1] this compound is a derivative of kaempferol where the four hydroxyl groups are replaced by methoxy groups. This methylation significantly alters the molecule's physicochemical properties.
| Property | Quercetin | This compound (inferred) | Reference |
| Chemical Formula | C₁₅H₁₀O₇ | C₁₉H₁₈O₇ | N/A |
| Molar Mass | 302.24 g/mol | 358.34 g/mol | N/A |
| Structure | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | 3,5,7,4'-tetramethoxyflavone | N/A |
| Solubility | Poorly soluble in water | Increased lipophilicity, likely improved solubility in organic solvents and lipids | [2] |
| Bioavailability | Low, due to rapid metabolism | Potentially higher due to protection of hydroxyl groups from rapid metabolism | [3][4][5] |
The methylation of flavonoids is a known strategy to improve their metabolic stability and transport across cell membranes. The replacement of polar hydroxyl groups with less polar methoxy groups increases the lipophilicity of this compound, which is expected to enhance its intestinal absorption and bioavailability compared to quercetin.
Comparative Biological Activities
Both quercetin and kaempferol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The methylation of kaempferol to this compound is expected to modulate these activities.
Antioxidant Activity
Quercetin is a potent antioxidant due to its multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Kaempferol also possesses significant antioxidant activity. While direct comparative data for this compound is scarce, the antioxidant capacity of flavonoids is closely linked to the presence and position of hydroxyl groups. Methylation of these groups may alter the primary radical scavenging mechanism. However, methylated flavonoids can still exert antioxidant effects through other mechanisms, such as influencing cellular antioxidant enzymes.
Table 2: Comparative Antioxidant Activity
| Assay | Quercetin (IC₅₀) | This compound (Predicted) | Reference |
| DPPH Radical Scavenging | ~10-20 µM | Potentially lower direct scavenging activity | |
| ABTS Radical Scavenging | ~5-15 µM | Potentially lower direct scavenging activity | |
| Cellular Antioxidant Activity (CAA) | Effective | Potentially effective through modulation of intracellular antioxidant pathways |
Anti-inflammatory Activity
Quercetin and kaempferol are well-documented anti-inflammatory agents that can inhibit key inflammatory mediators and signaling pathways, such as NF-κB and MAPKs. Methylation can influence the anti-inflammatory potency of flavonoids.
Table 3: Comparative Anti-inflammatory Activity
| Parameter | Quercetin | This compound (Predicted) | Reference |
| Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Effective | Potentially effective | |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Effective | Potentially effective | |
| Inhibition of NF-κB signaling | Yes | Likely | |
| Inhibition of MAPK signaling | Yes | Likely |
Anticancer Activity
Both quercetin and kaempferol have demonstrated anticancer properties in various cancer cell lines, inducing apoptosis, cell cycle arrest, and inhibiting metastasis. The methylation of flavonoids has been shown to enhance their anticancer potential in some cases, possibly due to increased bioavailability and altered interactions with cellular targets.
Table 4: Comparative Anticancer Activity (MCF-7 Breast Cancer Cells)
| Parameter | Quercetin (IC₅₀) | This compound (from a derivative study) | Reference |
| Cytotoxicity (MTT Assay) | ~15-100 µM | A kaempferol derivative showed an IC₅₀ of ~2.15 µM | |
| Induction of Apoptosis | Yes | Likely | |
| Cell Cycle Arrest | G2/M phase | G2/M phase (for kaempferol) |
Signaling Pathways
The biological effects of quercetin and kaempferol are mediated through their interaction with various intracellular signaling pathways.
Quercetin Signaling Pathways
Quercetin is known to modulate multiple signaling cascades involved in cell proliferation, inflammation, and apoptosis.
Caption: Quercetin's modulation of key signaling pathways.
Kaempferol and Methylated Kaempferol Signaling Pathways
Kaempferol modulates similar pathways to quercetin. The methylation in this compound may alter its binding affinity to protein kinases within these pathways, potentially leading to different downstream effects.
Caption: Kaempferol's influence on cancer-related signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and quercetin.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (this compound or Quercetin) and a positive control (e.g., Ascorbic acid) in methanol or ethanol.
-
Prepare a series of dilutions of the test compound and positive control.
-
Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to triplicate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity Assay
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Quercetin) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Anticancer Activity Assay
Principle: The MTT assay is a colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Quercetin) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and quercetin. While quercetin is a well-established natural compound with a broad spectrum of biological activities, its therapeutic potential is often limited by its low bioavailability. This compound, as a methylated derivative of the structurally similar kaempferol, is predicted to have improved pharmacokinetic properties, which may translate to enhanced biological efficacy.
The provided data, inferred from studies on kaempferol and other methylated flavonoids, suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols included in this guide offer a practical framework for researchers to directly compare the antioxidant, anti-inflammatory, and anticancer activities of these two compounds. Further head-to-head experimental studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to quercetin.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. content.abcam.com [content.abcam.com]
Bridging the Gap: Translating Tetramethylkaempferol's In Vitro Promise to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The flavonoid tetramethylkaempferol, a methylated derivative of kaempferol, has garnered interest for its potential therapeutic applications. While in vitro studies often showcase promising biological activities, the translation of these findings into in vivo models presents a significant hurdle in the drug development pipeline. This guide provides a comparative analysis of the known in vitro effects of kaempferol and its methylated derivatives against the challenges and outcomes of their in vivo evaluation, offering insights for researchers seeking to bridge this translational gap.
From the Benchtop to Preclinical Models: A Comparative Overview
Direct experimental data on this compound remains limited in publicly available literature. However, by examining the extensive research on its parent compound, kaempferol, and other methylated derivatives, we can infer potential parallels and divergences in their biological activities. Methylation is known to alter the physicochemical properties of flavonoids, often enhancing their metabolic stability and membrane permeability, which can significantly impact their in vivo bioavailability and efficacy.
In Vitro Activity Profile
In vitro studies have established kaempferol as a potent antioxidant, anti-inflammatory, and anti-cancer agent.[1] These activities are attributed to its ability to modulate key cellular signaling pathways.
Table 1: Summary of In Vitro Biological Activities of Kaempferol
| Biological Activity | Key Molecular Targets/Pathways | Observed Effects in Cell Culture |
| Anti-Cancer | PI3K/Akt/mTOR, MAPK/ERK, NF-κB, VEGF | Inhibition of cancer cell proliferation, induction of apoptosis, suppression of angiogenesis and metastasis. |
| Anti-Inflammatory | NF-κB, COX-2, iNOS, MAPKs | Reduction of pro-inflammatory cytokines and enzymes. |
| Antioxidant | Nrf2 signaling pathway | Scavenging of reactive oxygen species (ROS), protection against oxidative stress-induced cell damage. |
Note: This table summarizes general findings for the parent compound, kaempferol. Specific activities of this compound may differ.
Challenges in In Vivo Replication
The transition from promising in vitro data to successful in vivo outcomes is often hampered by poor pharmacokinetic profiles of flavonoids. Kaempferol, for instance, exhibits low oral bioavailability due to extensive first-pass metabolism in the gut and liver, where it is rapidly converted into glucuronide and sulfate conjugates.[2][3][4] Methylation, as seen in this compound, is a strategy to protect the hydroxyl groups from conjugation, potentially leading to improved bioavailability and sustained plasma concentrations. One commercial supplier notes that kaempferol tetramethyl ether is a PPARγ agonist that may improve insulin sensitivity, suggesting its enhanced stability and lipophilicity could lead to better in vivo activity.[]
Table 2: Comparison of In Vitro and Potential In Vivo Effects of Kaempferol and its Methylated Derivatives
| Compound | In Vitro Potency | Expected In Vivo Bioavailability | Potential for In Vivo Efficacy | Key Considerations |
| Kaempferol | High | Low | Limited by metabolism | Extensive first-pass metabolism significantly reduces the concentration of the active compound reaching systemic circulation. |
| Methylated Kaempferol Derivatives (e.g., this compound) | Variable (may be altered by methylation) | Potentially Higher | Potentially Enhanced | Methylation may protect against rapid metabolism, leading to higher and more sustained plasma levels of the active compound. |
Key Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for predicting and interpreting in vivo results.
Signaling Pathways
The diagram below illustrates the primary signaling pathways modulated by kaempferol in vitro, which are likely targets for this compound as well.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
A typical workflow for translating in vitro findings to in vivo studies is depicted below.
Caption: Standard workflow for preclinical drug development.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 1x10⁷ cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Comparison with Alternatives
While this compound holds promise, it is important to consider other flavonoids and related compounds that are being investigated for similar therapeutic applications.
Table 3: Comparison with Alternative Compounds
| Compound | Primary Activities | Advantages | Disadvantages |
| Quercetin | Antioxidant, Anti-inflammatory, Anti-cancer | Widely studied, readily available | Poor bioavailability |
| Apigenin | Anti-inflammatory, Anti-cancer, Anxiolytic | Good safety profile | Low water solubility |
| Luteolin | Antioxidant, Anti-inflammatory, Neuroprotective | Potent antioxidant | Limited clinical data |
Conclusion
The journey from in vitro discovery to in vivo validation is a critical and challenging phase in drug development. While direct data on this compound is still emerging, the extensive research on its parent compound, kaempferol, provides a strong foundation for future studies. The enhanced metabolic stability suggested by its methylated structure offers a promising avenue to overcome the bioavailability limitations of many flavonoids. Rigorous in vivo studies focusing on pharmacokinetics, efficacy, and safety are now essential to determine if the in vitro promise of this compound can be translated into tangible therapeutic benefits. This guide serves as a resource for researchers embarking on this crucial translational path.
References
Validating the Molecular Targets of Tetramethylkaempferol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validated molecular targets of Tetramethylkaempferol, a naturally occurring flavonoid, and compares its activity with its well-studied parent compound, Kaempferol. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound by summarizing key experimental findings, detailing methodologies, and visualizing relevant biological pathways.
While research on Kaempferol is extensive, studies specifically validating the molecular targets of this compound are emerging. This guide distinguishes between the data available for both compounds to provide a clear and objective overview.
Quantitative Comparison of Bioactivity
The following tables summarize the known molecular targets and the inhibitory concentrations of this compound and Kaempferol from various in vitro studies.
Table 1: Validated Molecular Targets of this compound
| Compound Isomer | Target/Pathway | Cell Line | Observed Effect | IC50/Concentration |
| 5,7,3',4'-Tetramethoxyflavone | β-catenin signaling | Chondrocytes | Inhibition of β-catenin expression | 5-20 μg/mL |
| 5,7,3',4'-Tetramethoxyflavone | COX-2 | Chondrocytes | Inhibition of gene expression | 5-20 μg/mL |
| 5,7,3',4'-Tetramethoxyflavone | IRE1α | Chondrocytes | Regulation of ER stress genes | 5-20 μg/mL |
| 5,7,3',4'-Tetramethoxyflavone | Smad, MAPK, PI3K/AKT, WNT/β-catenin | NIH-3T3 fibroblasts | Inhibition of TGF-β1-induced activation | Not specified |
| 5,6,7,4'-Tetramethoxyflavone | MAPK, TNF, VEGF, Ras, FoxO signaling | HeLa cells | Downregulation of HSP60, sTNF-R1, JNK, etc.; Upregulation of sTNF-R2, AKT, etc. | Not specified |
| 3',4',5,7-Tetramethoxyflavone | Cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) | Microsomes | Potent inhibition | 0.15 to 108 μM |
Table 2: Validated Molecular Targets of Kaempferol
| Target/Pathway | Cell Line/System | Observed Effect | IC50/Concentration |
| Src Kinase | Mouse skin epidermal JB6 P+ cells | Inhibition of kinase activity | Not specified |
| PI3K/AKT Pathway | Cervical cancer cells (HeLa) | Downregulation of the pathway | Not specified |
| MAPK Pathway (ERK, JNK, p38) | Human oral cancer MC-3 cells | Decreased p-ERK, increased p-JNK and p-p38 | Not specified |
| NF-κB Pathway | Aged rat kidney | Suppression of NF-κB activation | Not specified |
| NLRP3/CASP1/GSDMD axis | Collagen-induced arthritis mouse model | Down-regulation of NLRP3, CASP1, and GSDMD expression | Not specified |
Experimental Protocols
This section details the methodologies used in the cited studies to validate the molecular targets of this compound and Kaempferol.
Western Blot Analysis for Signaling Protein Phosphorylation
-
Objective: To determine the effect of the compound on the phosphorylation status of key proteins within a signaling pathway (e.g., MAPK, PI3K/AKT).
-
Protocol Outline:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., HeLa, NIH-3T3) to a suitable confluency. Treat the cells with varying concentrations of this compound or Kaempferol for a specified duration. Include a vehicle control and a positive control (e.g., a known activator of the pathway).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory effect of the compound on the activity of a specific kinase (e.g., Src).
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound or Kaempferol to the reaction mixture. Include a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate with a specific antibody via ELISA or Western blot.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the changes in the mRNA expression of target genes upon treatment with the compound.
-
Protocol Outline:
-
Cell Treatment and RNA Extraction: Treat cells with the compound as described for Western blotting. Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., COX-2, β-catenin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and Kaempferol, as well as a typical experimental workflow for target validation.
Caption: this compound's inhibitory effects on key signaling pathways.
Comparative Analysis of Tetramethylkaempferol's Bioavailability: A Guide for Researchers
An objective comparison of the bioavailability of tetramethylkaempferol, with kaempferol as a reference, supported by experimental data and methodologies.
This guide provides a comparative analysis of the bioavailability of this compound, a methylated derivative of the flavonoid kaempferol. Due to a lack of publicly available pharmacokinetic data for this compound, this guide leverages extensive data on kaempferol as a baseline for comparison. The central hypothesis, supported by research on methylated flavonoids, is that this compound exhibits enhanced bioavailability compared to its parent compound.
Kaempferol, a flavonoid found in various plants, has demonstrated numerous health benefits, including antioxidant and anti-inflammatory properties.[1] However, its therapeutic potential is limited by its poor oral bioavailability, which is primarily attributed to extensive first-pass metabolism in the intestines and liver.[2] Methylation of flavonoids is a recognized strategy to improve their metabolic stability and intestinal absorption, thereby increasing their bioavailability.[1][3] It is proposed that by blocking the hydroxyl groups susceptible to conjugation, methylation reduces the rate of metabolism and enhances lipophilicity, leading to improved absorption.[3]
Quantitative Bioavailability Data: Kaempferol
While direct comparative data for this compound is not available, the following table summarizes the pharmacokinetic parameters of kaempferol in rats, which underscores its low oral bioavailability. This data serves as a benchmark to appreciate the potential improvements offered by methylation.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Kaempferol | Intravenous (IV) | 10 | - | - | - | - | |
| Kaempferol | Intravenous (IV) | 25 | - | - | - | - | |
| Kaempferol | Oral (PO) | 100 | Value not reported | ~1-2 | Value not reported | ~2 | |
| Kaempferol | Oral (PO) | 250 | Value not reported | ~1-2 | Value not reported | ~2 |
Note: Specific Cmax and AUC values for oral administration of kaempferol are not consistently reported across studies in a directly comparable format.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the bioavailability studies of flavonoids like kaempferol.
1. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.
-
Administration:
-
Intravenous (IV): Kaempferol is dissolved in a suitable vehicle, such as a mixture of Cremophor, Tween-80, PEG, ethanol, and water, and administered as a bolus injection into the tail vein.
-
Oral (PO): For oral administration, kaempferol is typically suspended in a vehicle like corn oil or dissolved in a suitable solvent and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the parent flavonoid and its metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
2. Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports.
-
Transport Study: The flavonoid solution is added to the apical (AP) side of the Caco-2 monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the rate of transport.
-
Analysis: The concentration of the flavonoid in the collected samples is measured by HPLC or LC-MS/MS to calculate the apparent permeability coefficient (Papp), an indicator of intestinal absorption.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for a bioavailability study and a key signaling pathway modulated by kaempferol.
Caption: A typical experimental workflow for an in vivo bioavailability study.
Caption: Kaempferol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetramethylkaempferol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetramethylkaempferol, a methylated derivative of the flavonoid kaempferol, requires careful handling and disposal to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect the eyes from splashes or dust.[2][3]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin from accidental spills.[2]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal practices. This compound waste should be treated as hazardous chemical waste and segregated based on its physical state (solid or liquid).
Solid Waste Disposal:
-
Container Selection: Utilize a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste. The container material must be compatible with the chemical.
-
Labeling: The container must be prominently labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Disposal Procedure:
-
Carefully transfer any unused or contaminated solid this compound into the designated solid waste container.
-
Minimize dust generation during the transfer process.
-
Ensure the container is tightly sealed when not in use.
-
Liquid Waste Disposal (Solutions):
-
Container Selection: Use a designated, leak-proof, screw-capped container for liquid hazardous waste. If a flammable solvent was used to dissolve the this compound, an appropriate container for flammable liquids is required.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used, and the estimated concentration.
-
Disposal Procedure:
-
Carefully pour the this compound solution into the designated liquid hazardous waste container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Securely cap the container immediately after adding the waste.
-
III. Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated to remove any chemical residues before disposal. While this compound is not explicitly classified as an "acutely hazardous" or "P-list" chemical, adopting the practice of triple rinsing is a best practice in a laboratory setting.
Procedure for Empty Container Disposal:
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol for organic residues, water for aqueous solutions) to the empty container.
-
Securely cap the container and shake it to rinse all interior surfaces.
-
Pour the rinsate into the designated liquid hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh portions of the solvent, collecting the rinsate in the same hazardous waste container.
-
Final Disposal: After the triple rinse and allowing the container to air dry, deface the original label and dispose of the container according to your institution's specific guidelines for non-hazardous laboratory glass or plastic.
IV. Quantitative Hazard Information
The following table summarizes key hazard information for the parent compound, kaempferol, which can be used as a reference in the absence of specific data for this compound.
| Hazard Classification | Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
dot
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
